N-(4-Acetylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECHHDJTILFYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181657 | |
| Record name | N-(p-Acetylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-21-3 | |
| Record name | N-(4-Acetylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(p-Acetylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2719-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(p-Acetylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-acetylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(p-Acetylphenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV24XB4VZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-(4-Acetylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and spectral data. Furthermore, it explores the compound's role as a versatile building block in the synthesis of various biologically active molecules and discusses the broader therapeutic potential of the acetamide scaffold. This guide is intended to be a valuable resource for researchers and professionals engaged in pharmaceutical research and development.
Chemical Identity
This compound, also known by its common synonym 4'-acetamidoacetophenone, is a disubstituted benzene derivative. It features both an acetyl group and an acetamido group at the para positions of the phenyl ring.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2719-21-3[1][2] |
| Molecular Formula | C₁₀H₁₁NO₂[1][2] |
| Synonyms | p-Acetylaminoacetophenone, 4'-Acetamidoacetophenone, N-(p-acetylphenyl)acetamide[2] |
| InChIKey | WECHHDJTILFYQT-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C[4] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Weight | 177.20 g/mol | [1][3] |
| Melting Point | 169 °C | [3] |
| LogP | 1.24 | [3] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as dichloromethane. | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acetylation of 4-aminoacetophenone. The following is a representative experimental protocol for this transformation.
Experimental Workflow for the Synthesis of this compound
Caption: A typical experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Aminoacetophenone
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure this compound.
Spectral Data
The structural confirmation of this compound is typically performed using various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| Infrared (IR) Spectrum | The IR spectrum is available from the NIST Chemistry WebBook.[2] Expected peaks would include C=O stretching for the ketone and amide, N-H stretching, and aromatic C-H stretching. |
| Mass Spectrum | An electron ionization mass spectrum is also available from the NIST Chemistry WebBook.[2] The molecular ion peak (M+) would be expected at m/z = 177. |
| ¹H NMR | The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the two methyl groups, the aromatic protons, and the amide N-H proton. |
| ¹³C NMR | The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons of the acetyl and acetamido groups, the aromatic carbons, and the methyl carbons. |
Applications in Drug Development
This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. The acetamide scaffold is present in numerous biologically active molecules.
Derivatives of acetamide have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Phenylacetamide derivatives have been explored for their cytotoxic effects against various cancer cell lines, often inducing apoptosis.[6]
-
Anti-inflammatory Agents: The acetamide moiety is a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-II inhibitors.[7]
-
Antioxidant Activity: Certain acetamide derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress.[8]
-
Anticonvulsant Properties: N-phenylacetamide derivatives have been synthesized and evaluated for their potential in treating epilepsy.[9]
The presence of two reactive functional groups, the ketone and the amide, in this compound allows for diverse chemical modifications, making it a valuable building block for combinatorial chemistry and the generation of compound libraries for drug screening.
Representative Signaling Pathway
The biological activity of phenylacetamide derivatives has been linked to the modulation of key cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells. A proposed mechanism often involves the regulation of apoptotic proteins.
Proposed Apoptotic Signaling Pathway for Phenylacetamide Derivatives
Caption: A simplified diagram of a proposed apoptotic signaling pathway induced by certain phenylacetamide derivatives.
This guide provides a foundational understanding of this compound for its application in research and development. For further detailed information, consulting the cited literature is recommended.
References
- 1. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetamidoacetophenone [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. This compound | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. archivepp.com [archivepp.com]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Acetylphenyl)acetamide: A Versatile Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Acetylphenyl)acetamide, a readily accessible synthetic building block, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including a reactive acetyl group and an acetamido moiety, provide a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide explores the multifaceted role of this compound in drug discovery, detailing its synthesis, chemical reactivity, and application in the development of novel therapeutic agents across various disease areas. Through a comprehensive review of key studies, this document aims to provide researchers and drug development professionals with a thorough understanding of the potential of this valuable synthetic intermediate.
Chemical Properties and Synthesis
This compound, also known as Acetaminophen impurity C, is a solid with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.19 g/mol . Its structure features a para-substituted benzene ring with an acetyl group and an acetamido group, which are key to its utility as a synthetic building block.
The synthesis of this compound is typically achieved through the acylation of 4-aminoacetophenone. A common laboratory-scale procedure involves the reaction of 4-aminoacetophenone with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.
Applications in Medicinal Chemistry
The this compound core has been extensively utilized in the design and synthesis of a wide range of therapeutic agents. The acetyl and acetamido groups serve as convenient handles for chemical modification, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties.
Anticancer Agents
Derivatives of this compound have shown significant promise as anticancer agents. The core structure has been incorporated into molecules targeting various cancer-related pathways. For instance, novel thiazole-(benz)azole derivatives incorporating the this compound moiety have been synthesized and evaluated for their anticancer activity against A549 and C6 tumor cell lines.[1] Some of these compounds have demonstrated the ability to induce apoptosis in cancer cells.[1]
Another study focused on the synthesis of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moieties, which also exhibited significant anticancer activity.[1] Furthermore, the this compound scaffold has been used to develop inhibitors of key kinases involved in cancer progression, such as FMS-like Tyrosine Kinase 3 (FLT3) and Aurora kinases.[2][3]
Anti-inflammatory and Analgesic Agents
The structural similarity of this compound to paracetamol (acetaminophen) has inspired the development of novel anti-inflammatory and analgesic agents. By modifying the core structure, researchers have aimed to create compounds with improved efficacy and reduced toxicity profiles. For example, N-phenyl-acetamide sulfonamide derivatives have been designed as non-hepatotoxic analgesic candidates.[4] Additionally, esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids have been synthesized and shown to possess anti-inflammatory, analgesic, and antipyretic activities.[5]
Antiviral Agents
The versatility of the this compound scaffold extends to the development of antiviral agents. Researchers have synthesized uracil derivatives bearing an N-(4-phenoxyphenyl)acetamide moiety at the N3 position of the pyrimidine ring.[6] These compounds have demonstrated high inhibitory activity against the replication of human cytomegalovirus (HCMV).[6] The general strategy in developing many antiviral drugs is to create nucleoside analogues that terminate the elongation of the viral DNA chain during replication.[7]
Other Therapeutic Areas
The application of this compound as a building block is not limited to the aforementioned areas. Its derivatives have also been explored as:
-
Anticoagulants: N-phenyl-2-(phenyl-amino) acetamide derivatives have been synthesized and shown to act as Factor VIIa inhibitors.[8]
-
Anticonvulsants: Novel 4-quinazolinone derivatives incorporating amino acids have been designed based on structural features known for anticonvulsant activity.[9]
-
Antibacterial Agents: The chloroacetamide derivative of this compound has been used as a precursor for the synthesis of various heterocyclic scaffolds with antibacterial properties.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the synthetic utility and biological activity of this compound derivatives.
Table 1: Synthesis and Physicochemical Properties of Selected this compound Derivatives
| Compound | Derivative Type | Yield (%) | Melting Point (°C) | Reference |
| 2-[(4-acetylphenyl) amino]-N-[4-(1,3-thiazol-2-yl) phenyl] acetamide | Anticoagulant | 96.00 | 120-122 | [8] |
| N-Metanitrobenzoyl-4-biphenyl acetamide | Anti-inflammatory | 90.42 | 132-134 | [11] |
| 2-(4-Formylphenoxy)-N-(4-chlorophenyl)acetamide | General Intermediate | 80 | - | [12] |
| N-(4-Ethylphenyl)-2-(4-formylphenoxy)acetamide | General Intermediate | 68 | - | [12] |
Table 2: Biological Activity of Selected this compound Derivatives
| Compound | Target/Activity | Cell Line/Model | IC₅₀/ED₅₀ (µM or mg/kg) | Reference |
| CHMFL-FLT3-335 | FLT3-ITD Kinase Inhibitor | MV4-11 (AML) | 0.008 | [2] |
| LASSBio-1300 (5e) | Analgesic | Writhing Test (mice) | ID₅₀ = 5.81 µmol/kg | [4] |
| Compound 5f | Anticonvulsant | MES Test (mice) | ED₅₀ = 28.90 mg/kg | [9] |
| Compound 6f | Anticancer | A549 | - | [1] |
| Compound 6g | Anticancer | C6 | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
General Synthesis of N-Substituted (4-Biphenyl)amides
This protocol describes a general method for synthesizing N-substituted amides from a biphenyl acetic acid precursor, which shares a similar amide synthesis step with derivatives of this compound.
-
Preparation of 4-Biphenyl Acetyl Chloride: Dissolve 4-biphenyl acetic acid (500 mg) in dry benzene (10 mL) in a 50 mL round-bottom flask. Add thionyl chloride (1 mL) and reflux the mixture on a water bath for 2-3 hours.[11] The completion of the reaction can be monitored by the cessation of HCl gas evolution. The excess thionyl chloride and benzene are removed under reduced pressure to yield 4-biphenyl acetyl chloride as an oily mass.[11]
-
Amide Formation: To the freshly prepared 4-biphenyl acetyl chloride, add a solution of the desired amide (e.g., a substituted benzamide) in a suitable solvent like pyridine.[11] The reaction mixture is stirred, often at room temperature, until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is then poured into cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent such as n-hexane to afford the desired N-substituted (4-biphenyl)amide.[11]
Synthesis of 2-[(4-acetylphenyl) amino]-N-[4-(1,3-thiazol-2-yl) phenyl] acetamide (Anticoagulant)
This protocol outlines a three-step synthesis based on the Schotten-Baumann reaction.[8]
-
Step I: Combine chloroacetic acid and a primary aromatic amine in the presence of 10% sodium hydroxide solution.
-
Step II: The product from Step I is refluxed with thionyl chloride for 30 minutes to yield an acid chloride derivative.
-
Step III: The acid chloride is then reacted with another primary aromatic amine to produce the final N-phenyl-2-(phenyl-amino) acetamide derivative.[8]
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry of this compound.
Caption: General workflow for drug discovery using this compound.
Caption: Inhibition of a kinase signaling pathway by a derivative.
Caption: Conceptual workflow of a nucleoside analog antiviral.
Conclusion and Future Directions
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. The ease of its synthesis and the reactivity of its functional groups have enabled the creation of a vast chemical space of derivatives with a wide spectrum of biological activities. The successful development of potent and selective inhibitors for various therapeutic targets underscores the potential of this scaffold in modern drug discovery.
Future research in this area should continue to explore novel modifications of the this compound core to identify new lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of the structure-activity relationships for different biological targets will be crucial for the rational design of next-generation therapeutics based on this privileged scaffold. The continued application of this building block is poised to contribute significantly to the development of new medicines to address unmet medical needs.
References
- 1. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]
- 6. 2-(2,4-Dioxy-1,2,3,4-Tetrahydropyrimidin-1-yl)-N-(4-Phenoxyphenyl)-Acetamides as a Novel Class of Cytomegalovirus Replication Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. ijper.org [ijper.org]
- 9. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. rsc.org [rsc.org]
N-(4-Acetylphenyl)acetamide Derivatives: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Acetylphenyl)acetamide, a para-acetylated derivative of acetanilide, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for a wide spectrum of biological activities, offering promising avenues for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of various this compound derivatives. The information is curated to support researchers and professionals in drug discovery and development by presenting key findings, detailed experimental protocols, and visualizations of relevant pathways.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, often through the induction of apoptosis.
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound derivatives are summarized below. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a key metric for comparison.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [1] |
| 1b | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [1] |
| 1c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [1] |
| 2a | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast) | - | [2] |
| 2b | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (Neuroblastoma) | - | [2] |
| 3a | Thiazole-(benz)azole derivative (5-chloro-benzimidazole) | A549 (Lung) | Significant Activity | [3] |
| 3b | Thiazole-(benz)azole derivative (5-methyl-benzimidazole) | C6 (Glioblastoma) | Significant Activity | [3] |
| 4a | N-(substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)acetamide (4d) | A549, HeLa, MCF-7, Du-145 | Moderate to Good | [4] |
| 4b | N-(substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)acetamide (4k) | A549, HeLa, MCF-7, Du-145 | Moderate to Good | [4] |
| 4c | N-(substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)acetamide (4s) | A549, HeLa, MCF-7, Du-145 | Moderate to Good | [4] |
| 5a | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b) | MCF-7 (Breast) | - | [5] |
| 5b | 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4c) | MCF-7 (Breast) | - | [5] |
Note: "-" indicates that the study reported significant activity but did not provide a specific IC50 value.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
This compound derivative compounds
-
Cancer cell lines (e.g., MCF-7, PC3)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway: Apoptosis Induction
Several this compound derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[6] This process involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. Upon receiving an apoptotic stimulus from the compound, the balance shifts towards pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.[5][7]
Caption: Intrinsic apoptosis pathway induced by derivatives.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 6a | N-arylazole acetamide (imidazole) | S. aureus | >128 | [8] |
| 6b | N-arylazole acetamide (pyrazole) | S. aureus | >128 | [8] |
| 6c | N-arylazole acetamide (1,2,4-triazole) | C. albicans | <32 | [8] |
| 7a | N4-acetamide of Ciprofloxacin | S. aureus | 0.4-0.9 | [9] |
| 7b | N4-acetamide of Norfloxacin | B. subtilis | 0.6-0.7 | [9] |
| 8a | N-(substituted phenyl)-2-chloroacetamide | S. aureus | Effective | [10] |
| 8b | N-(substituted phenyl)-2-chloroacetamide | MRSA | Effective | [10] |
| 8c | N-(substituted phenyl)-2-chloroacetamide | E. coli | Less Effective | [10] |
| 8d | N-(substituted phenyl)-2-chloroacetamide | C. albicans | Moderately Effective | [10] |
Note: "Effective" indicates reported activity without specific MIC values.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound derivative compounds
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
Certain this compound derivatives have shown potential as anti-inflammatory agents, with some studies suggesting inhibition of cyclooxygenase (COX) enzymes as a possible mechanism.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity is often assessed by measuring the inhibition of COX enzymes, with IC50 values indicating the concentration required for 50% inhibition.
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |
| 9a | Phenol-based acetamide derivative | COX-2 | 0.768 (mol/L) | [11] |
| 9b | Phenol-based acetamide derivative | COX-2 | 0.616 (mol/L) | [11] |
| 10a | N-substituted-2-((2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thio) acetamide (Compound 9) | COX-2 | 0.373 | [12] |
| 11a | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (3b) | - | ED50: 197.5 (µmol/kg) | [13] |
| 11b | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (3r) | - | ED50: 176.6 (µmol/kg) | [13] |
Note: ED50 refers to the effective dose for 50% of the population in in-vivo studies.
Experimental Protocol: In Vitro COX Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Reaction Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to the wells.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control and a known COX inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic mode for a set duration.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.[10]
Caption: Workflow for the in vitro COX inhibitor screening assay.
Signaling Pathway: Modulation of NF-κB
The anti-inflammatory effects of some acetamide derivatives may also be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] In inflammatory conditions, signaling molecules like TNF-α can activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2. Certain this compound derivatives may interfere with this pathway, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and reducing the expression of inflammatory mediators.[15][16]
Caption: Modulation of the NF-κB signaling pathway.
Synthesis of this compound Derivatives
The this compound scaffold allows for diverse chemical modifications. A common synthetic approach involves the reaction of a substituted aniline with an appropriate acylating agent.
General Synthesis Protocol
A representative synthesis involves the acylation of a substituted aniline with a chloroacetyl chloride derivative, followed by substitution with various nucleophiles.
Step 1: Synthesis of 2-chloro-N-(substituted phenyl)acetamide A solution of a substituted aniline in a suitable solvent (e.g., glacial acetic acid) is treated with chloroacetyl chloride, often in the presence of a base like sodium acetate. The mixture is typically warmed to facilitate the reaction.[17]
Step 2: Synthesis of the final derivatives The resulting 2-chloro-N-(substituted phenyl)acetamide can then be reacted with various nucleophiles (e.g., phenols, amines, thiols) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone) to yield the final this compound derivatives.[17]
Caption: General synthesis workflow for derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship studies suggest that modifications to the parent scaffold can significantly influence the potency and selectivity of these compounds. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future investigations should focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and evaluating their in vivo efficacy and safety profiles.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New acetamide-sulfonamide scaffolds with potential renal radiomodulatory effects: Insights into NF-κB pathway interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TLR-4/Notch1/NF-κB pathway modulation by dapagliflozin: a novel mechanism for neuroprotection in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
The Pivotal Role of N-(4-Acetylphenyl)acetamide in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(4-Acetylphenyl)acetamide, a key organic compound, serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of its synthesis, applications, and the experimental protocols essential for its use in drug development. Its primary significance lies in its role as a precursor to widely used analgesics and cardiovascular drugs, as well as a foundational structure for the development of novel therapeutic agents.
Synthesis of this compound
The industrial production of this compound is predominantly achieved through two classical organic reactions: the Fries rearrangement of phenyl acetate and the Friedel-Crafts acylation of acetanilide. The choice of method often depends on factors such as precursor availability, desired isomer selectivity, and process scalability.
Fries Rearrangement of Phenyl Acetate
The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone. In the context of this compound synthesis, this involves the rearrangement of phenyl acetate to form ortho- and para-hydroxyacetophenone, with the para-isomer being the desired product.[1][2] The reaction is ortho,para-selective, and the ratio of the isomers can be influenced by reaction conditions such as temperature.[1]
Experimental Protocol: Fries Rearrangement
A typical laboratory-scale synthesis via Fries rearrangement is as follows:
-
To a stirred solution of phenyl acetate in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in stoichiometric amounts.[1]
-
Heat the reaction mixture. The temperature can be adjusted to control the ortho/para selectivity.
-
After the reaction is complete, the mixture is cooled and hydrolyzed with dilute acid to liberate the hydroxyacetophenone products.[1]
-
The ortho and para isomers are then separated, typically by fractional distillation or chromatography.
-
The isolated p-hydroxyacetophenone is then acetylated to yield this compound.
Friedel-Crafts Acylation of Acetanilide
Friedel-Crafts acylation is a fundamental method for the introduction of an acyl group onto an aromatic ring.[3] This reaction involves the treatment of an aromatic compound with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[4][5] For the synthesis of this compound, acetanilide is acylated, leading to the formation of the desired product.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of an acylium ion, a potent electrophile, which then attacks the electron-rich aromatic ring of acetanilide.[3][4]
// Nodes AcylHalide [label="Acyl Halide\n(R-CO-Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid\n(AlCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcyliumIon [label="Acylium Ion\n(R-CO⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arene [label="Arene\n(Acetanilide)", fillcolor="#F1F3F4", fontcolor="#202124"]; SigmaComplex [label="Arenium Ion\n(σ-complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Aryl Ketone\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AcylHalide -> AcyliumIon [label="+ Lewis Acid", color="#4285F4"]; LewisAcid -> AcyliumIon [style=invis]; Arene -> SigmaComplex [label="+ Acylium Ion\n(Electrophilic Attack)", color="#4285F4"]; AcyliumIon -> SigmaComplex [style=invis]; SigmaComplex -> Product [label="- H⁺\n(Deprotonation)", color="#4285F4"]; } "Mechanism of Friedel-Crafts Acylation"
Experimental Protocol: Friedel-Crafts Acylation
-
Suspend acetanilide in a suitable solvent (e.g., carbon disulfide or dichloromethane).
-
Add a Lewis acid catalyst, such as aluminum chloride, portion-wise while maintaining a low temperature.
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture.
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
The product, this compound, is then isolated by filtration, washed, and purified by recrystallization.
Role as an Intermediate in Pharmaceutical Synthesis
This compound is a versatile intermediate, most notably in the production of paracetamol and practolol.
Synthesis of Paracetamol (Acetaminophen)
Paracetamol is a widely used over-the-counter analgesic and antipyretic. One of the common industrial routes to paracetamol involves the use of this compound as a key precursor.
Synthetic Pathway from this compound to Paracetamol
The synthesis involves the conversion of the acetyl group of this compound to a hydroxyl group. This is typically achieved through a multi-step process.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Oxime Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Paracetamol [label="Paracetamol\n(N-(4-hydroxyphenyl)acetamide)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Reaction with\nHydroxylamine", color="#4285F4"]; Intermediate -> Paracetamol [label="Beckmann\nRearrangement", color="#4285F4"]; } "Synthesis of Paracetamol from this compound"
Experimental Protocol: Paracetamol Synthesis
A general protocol for the synthesis of paracetamol from this compound is as follows:
-
This compound is reacted with hydroxylamine to form the corresponding oxime.
-
The oxime intermediate then undergoes a Beckmann rearrangement in the presence of an acid catalyst (e.g., sulfuric acid) to yield N-(4-hydroxyphenyl)acetamide (paracetamol).[6]
-
The crude paracetamol is then purified by recrystallization to obtain the final product with high purity. Yields can range from 35% to 70%.[7]
Synthesis of Practolol
Practolol is a selective β₁ receptor antagonist that has been used in the treatment of cardiac arrhythmias. The synthesis of practolol utilizes this compound as a starting material.
Synthetic Pathway from this compound to Practolol
The synthesis involves the reaction of the phenolic hydroxyl group (after conversion from the acetyl group of the precursor) with epichlorohydrin, followed by reaction with isopropylamine.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="N-(4-(oxiran-2-ylmethoxy)phenyl)acetamide", fillcolor="#FBBC05", fontcolor="#202124"]; Practolol [label="Practolol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1 [label="Reaction with\nEpichlorohydrin", color="#4285F4"]; Intermediate1 -> Practolol [label="Reaction with\nIsopropylamine", color="#4285F4"]; } "Synthesis of Practolol from this compound"
Experimental Protocol: Practolol Synthesis
-
N-(4-hydroxyphenyl)acetamide (derived from this compound) is reacted with epichlorohydrin in the presence of a base to form the epoxide intermediate, N-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.
-
This intermediate is then treated with isopropylamine, which opens the epoxide ring to form practolol.[8]
-
The final product is isolated and purified. Enantioselective synthesis methods can be employed to obtain the desired (S)-enantiomer of practolol with high enantiomeric excess.[8][9]
Intermediate in the Synthesis of Anticonvulsant Agents
Derivatives of N-phenylacetamide have been extensively investigated for their anticonvulsant properties.[10][11][12] this compound can serve as a versatile starting material for the synthesis of a library of N-phenylacetamide derivatives for screening as potential antiepileptic drugs. The general approach involves the modification of the acetyl group and the acetamide moiety to explore the structure-activity relationship (SAR).[10]
General Workflow for Anticonvulsant Drug Discovery
// Nodes Start [label="this compound\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis of\nN-Phenylacetamide Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Anticonvulsant Screening\n(e.g., MES, scPTZ tests)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Compound\nIdentification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Synthesis [color="#5F6368"]; Synthesis -> Screening [color="#5F6368"]; Screening -> SAR [color="#5F6368"]; SAR -> Lead [color="#5F6368"]; } "Drug discovery workflow for anticonvulsants"
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.
Table 1: Synthesis of Paracetamol from 4-Aminophenol (for yield comparison)
| Starting Material | Reagent | Product | Yield | Reference |
| 4-Aminophenol | Acetic Anhydride | Paracetamol | 88% | [13] |
| 4-Aminophenol | Acetic Anhydride | Paracetamol | 35-70% | [7] |
Table 2: Synthesis of N-Phenylacetamide Derivatives for Anticonvulsant Activity
| Starting Reagents | Product | Yield Range | Reference |
| Amines, Alkylating Reagents | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | 44-78% | [10] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [14] |
| Molecular Weight | 177.20 g/mol | [14] |
| CAS Number | 2719-21-3 | [14] |
Conclusion
This compound is a cornerstone intermediate in the pharmaceutical industry. Its straightforward synthesis via established methods like the Fries rearrangement and Friedel-Crafts acylation, coupled with its versatile reactivity, makes it an invaluable precursor for the large-scale production of essential medicines such as paracetamol and practolol. Furthermore, its chemical scaffold provides a fertile ground for the development of novel therapeutic agents, particularly in the area of anticonvulsant research. A thorough understanding of its chemistry and application is therefore crucial for professionals engaged in pharmaceutical research and development.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Acetylphenyl)acetamide: Discovery, Synthesis, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Acetylphenyl)acetamide, a para-substituted derivative of acetanilide, holds a significant position in the historical narrative of analgesic and antipyretic drug development. While not a therapeutic agent in itself, its role as a key intermediate in the metabolic pathway of acetanilide to the widely used drug paracetamol (acetaminophen) underscores its importance. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and physicochemical properties of N-(4--Acetylphenyl)acetamide. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation are presented, along with a summary of its quantitative data. Furthermore, this document elucidates its place within the broader metabolic pathway of early synthetic analgesics, offering valuable insights for researchers in drug metabolism, medicinal chemistry, and the history of pharmacology.
Introduction and Historical Context
The story of this compound is intrinsically linked to the dawn of synthetic pharmaceutical chemistry in the late 19th century. Its parent compound, acetanilide, was one of the first synthetic aniline derivatives to be used as an antipyretic and analgesic drug.[1][2] Marketed as Antifebrin in 1886, acetanilide offered an alternative to the then-dominant pain relievers, opium and morphine.[1][3] However, its use was soon marred by significant toxicity, most notably cyanosis due to methemoglobinemia, which prompted the search for safer alternatives.[2][3]
It was not until 1948 that the primary active metabolite of acetanilide responsible for its analgesic and antipyretic effects was identified as paracetamol (acetaminophen).[2] this compound emerges as a crucial, albeit transient, intermediate in one of the metabolic pathways of acetanilide. The historical significance of this compound, therefore, lies in its contribution to understanding the metabolism and mechanism of action of one of the earliest classes of synthetic pain relievers, paving the way for the development of safer and more effective drugs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling in a laboratory setting. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Synonyms | 4'-Acetamidoacetophenone, 4-Acetylacetanilide | [4] |
| CAS Number | 2719-21-3 | [4] |
| Molecular Formula | C₁₀H₁₁NO₂ | [4] |
| Molecular Weight | 177.20 g/mol | [4] |
| Melting Point | 169 °C | [5] |
| Boiling Point | Decomposes | |
| Appearance | Colorless to white crystalline solid | |
| Solubility in Water | Slightly soluble | |
| LogP (Octanol/Water) | 1.24 | [5] |
| Solubility (Organic) | Soluble in ethanol, acetone, and chloroform |
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of acetanilide. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring of acetanilide, predominantly at the para position due to the ortho,para-directing effect of the acetamido group.
Experimental Protocol: Friedel-Crafts Acylation of Acetanilide
Materials:
-
Acetanilide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beaker
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. The apparatus should be protected from atmospheric moisture using drying tubes.
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
-
Acylation of Acetanilide: Dissolve acetanilide (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acetanilide solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Metabolic Pathway and Biological Significance
This compound itself is not known to possess significant pharmacological activity. Its primary biological relevance stems from its role as an intermediate in the metabolism of acetanilide. The metabolic fate of acetanilide is a critical aspect of its pharmacology and toxicology.
The major metabolic pathway of acetanilide involves hydroxylation to form N-acetyl-p-aminophenol (paracetamol), which is the active analgesic and antipyretic compound.[2] A minor portion of acetanilide is hydrolyzed to aniline, which is responsible for the toxic side effect of methemoglobinemia.[2] While the direct precursor to paracetamol in this pathway is often depicted as 4-hydroxyacetanilide, this compound can be considered a conceptual intermediate in a pathway involving acylation of the aniline metabolite.
A more direct metabolic link is the further metabolism of paracetamol. A small fraction of paracetamol is oxidized by cytochrome P450 enzymes to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[6] However, in cases of overdose, glutathione stores are depleted, leading to NAPQI binding to cellular proteins and causing severe liver damage.[6]
Caption: Metabolic pathway of Acetanilide.
Conclusion
This compound serves as a significant historical and chemical link in the evolution of analgesic pharmaceuticals. While devoid of direct therapeutic application, its identity as a metabolic intermediate of acetanilide was a pivotal discovery in understanding drug metabolism and toxicity. The synthesis of this compound via Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution and remains a valuable reaction in organic synthesis. This technical guide has provided a detailed overview of its discovery, properties, synthesis, and metabolic context, offering a valuable resource for professionals in the fields of drug development, medicinal chemistry, and the history of science. A comprehensive understanding of such historical compounds provides a richer context for contemporary drug discovery and development efforts.
References
- 1. friedal craft achlation of acetanilide | Filo [askfilo.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. Paracetamol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(4-Acetylphenyl)acetamide from 4-aminoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-(4-acetylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the acetylation of the amino group of 4-aminoacetophenone using acetic anhydride. This document outlines the necessary reagents, equipment, step-by-step procedure, and characterization data for the resulting product.
Introduction
This compound is a chemical compound with applications as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. Its structure features both an acetamido group and an acetyl group on a benzene ring, making it a versatile intermediate for various chemical transformations. The synthesis described herein is a straightforward and efficient N-acetylation of an aromatic amine.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of 4-aminoacetophenone on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond. Acetic acid is generated as a byproduct.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from standard procedures for the acetylation of aromatic amines.
3.1. Materials and Equipment
Reagents:
-
4-Aminoacetophenone
-
Acetic Anhydride
-
Deionized Water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Erlenmeyer flask (125 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Beaker
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR)
3.2. Safety Precautions
-
4-Aminoacetophenone: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1][2][3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[4][5][6][7] Handle in a well-ventilated fume hood and wear appropriate PPE.
-
The reaction should be performed in a well-ventilated laboratory or fume hood.
3.3. Synthetic Procedure
-
Reaction Setup: In a 125 mL Erlenmeyer flask, add 4-aminoacetophenone (1.0 eq).
-
Addition of Acetic Anhydride: In a fume hood, carefully add acetic anhydride (1.1 - 1.5 eq) to the Erlenmeyer flask containing the 4-aminoacetophenone.
-
Reaction Conditions: Gently heat the mixture on a hot plate to approximately 80-100°C with continuous stirring for 30-60 minutes. The solid should dissolve, and the reaction mixture may become colored.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add cold deionized water to the reaction mixture to quench the excess acetic anhydride. This process is exothermic and may cause the mixture to boil; therefore, the addition should be done cautiously.
-
Precipitation: Continue adding water until a precipitate (the crude product) forms. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.
3.4. Purification
The crude product can be purified by recrystallization.
-
Solvent Selection: A common solvent system for recrystallization of acetanilide derivatives is a mixture of ethanol and water.
-
Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.
-
Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Yellow to brown crystalline powder[2] | 105-107[2] |
| This compound | C₁₀H₁₁NO₂ | 177.20[4] | White to off-white solid | 166-168 (literature) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.04 (d, J = 8.44 Hz, 2H), 7.33 (d, J = 8.44 Hz, 2H), 2.65 (s, 3H), 2.22 (s, 3H) (Signals may vary slightly based on solvent and instrument) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 197.0, 168.7, 142.8, 134.0, 129.8, 119.0, 26.6, 24.8 (Signals may vary slightly based on solvent and instrument) |
| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~1670 (C=O, amide I), ~1660 (C=O, ketone), ~1595 (C=C aromatic), ~1540 (N-H bend, amide II) |
| Mass Spec. (GC-MS) | m/z = 177 (M⁺)[1] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
This document provides a comprehensive guide for the synthesis and characterization of this compound. Adherence to the safety precautions and procedural steps is crucial for a successful and safe experiment. The provided data should serve as a reference for product verification.
References
- 1. rsc.org [rsc.org]
- 2. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 3. 4-Acetamidoacetophenone [webbook.nist.gov]
- 4. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | C10H12N2O4S | CID 101240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Recrystallization for the Purification of N-(4-Acetylphenyl)acetamide
Introduction
Recrystallization is a fundamental technique in chemistry for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but extensively at higher temperatures.[2] As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1]
N-(4-Acetylphenyl)acetamide, also known as 4'-acetamidoacetophenone, is a chemical intermediate with the molecular formula C₁₀H₁₁NO₂.[3] Its purity is crucial for subsequent applications in research and development. This document provides a detailed protocol for the purification of crude this compound using a mixed-solvent system of ethanol and water. This solvent pair is effective as the compound is soluble in ethanol and poorly soluble in water; the combination allows for precise control over the crystallization process.[4]
Materials and Equipment
Reagents:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled or Deionized Water
-
Activated Charcoal (optional, for colored impurities)
Equipment:
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Powder funnel
-
Stemless glass funnel (for hot filtration)
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula
-
Ice bath
-
Melting point apparatus
Experimental Protocol
This protocol outlines the step-by-step procedure for purifying this compound.
Step 1: Dissolution
-
Weigh approximately 2.0 g of crude this compound and place it into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20-30 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add the minimum amount of additional hot ethanol in small portions until the solid completely dissolves. Avoid adding excessive solvent to ensure a good recovery yield.[5]
Step 2: Decolorization (Optional)
-
If the solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount (tip of a spatula) of activated charcoal to the solution.[6]
-
Reheat the solution to boiling for a few minutes while stirring to allow the charcoal to adsorb the colored impurities.
Step 3: Hot Gravity Filtration (Conditional)
-
This step is necessary if activated charcoal was used or if insoluble impurities are visible in the hot solution.
-
Pre-heat a stemless glass funnel and a 250 mL Erlenmeyer flask on the hot plate to prevent premature crystallization in the funnel.
-
Place a piece of fluted filter paper into the pre-heated stemless funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated receiving flask.
Step 4: Inducing Crystallization
-
Heat the clear filtrate to just below boiling.
-
Add hot water dropwise to the hot ethanol solution while stirring until the solution begins to show persistent cloudiness (the cloud point).[5] This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
Step 5: Cooling and Crystallization
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]
Step 6: Crystal Collection (Vacuum Filtration)
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of ice-cold distilled water.
-
Turn on the vacuum source and pour the cold crystal slurry into the center of the Büchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold ethanol-water mixture to transfer any remaining crystals and pour this into the funnel.
Step 7: Washing and Drying
-
With the vacuum still on, wash the crystals on the filter paper with a small portion of ice-cold distilled water to remove any residual mother liquor containing impurities.[2]
-
Continue to draw air through the crystals for 15-20 minutes to help them dry.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely.
-
Once dry, weigh the purified this compound and calculate the percent recovery.
-
Determine the melting point of the purified product to assess its purity. The literature melting point for pure this compound is 169 °C.[3]
Data Presentation
The following table summarizes the key quantitative parameters for a typical recrystallization procedure as described above.
| Parameter | Value | Unit |
| Mass of Crude Sample | ~ 2.0 | g |
| Initial Volume of Ethanol | 20 - 30 | mL |
| Dissolution Temperature | ~ 78 (Boiling Point of Ethanol) | °C |
| Cooling Temperature (Ice Bath) | 0 - 5 | °C |
| Expected Percent Recovery | 75 - 90 | % |
| Melting Point (Literature) | 169 | °C[3] |
| Melting Point (Expected) | 167 - 169 | °C |
Visualization
The following diagram illustrates the logical workflow of the recrystallization procedure.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Choosing the Best Solvent for N-(4-Acetylphenyl)acetamide Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for selecting the optimal solvent for the recrystallization of N-(4-Acetylphenyl)acetamide, a common intermediate and impurity in pharmaceutical synthesis. The protocol outlines a systematic approach to solvent selection and provides a general procedure for recrystallization to obtain a high-purity solid.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of a compound in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but have high solubility at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or highly soluble at room temperature. This differential solubility allows for the separation of the desired compound from impurities upon cooling, leading to the formation of pure crystals.
Solvent Selection for this compound
The selection of an appropriate solvent is critical for successful recrystallization. This compound (also known as 4'-acetamidoacetophenone) is a polar molecule containing both an acetamido and an acetyl group attached to a benzene ring. This structure suggests that polar solvents will be more effective at dissolving it than nonpolar solvents.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Structure | Polarity | Solubility at Room Temperature (25 °C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | H₂O | High | Sparingly Soluble | Soluble | Good, especially for removing non-polar impurities. May require a large volume of solvent. |
| Ethanol | CH₃CH₂OH | High | Moderately Soluble | Very Soluble | Excellent choice. Often used in combination with water to optimize solubility. |
| Methanol | CH₃OH | High | Soluble | Very Soluble | May be too effective a solvent, leading to lower recovery yields. |
| Isopropanol | (CH₃)₂CHOH | Medium | Sparingly to Moderately Soluble | Soluble | Potentially a good solvent. |
| Acetone | (CH₃)₂CO | Medium | Soluble | Very Soluble | Likely too good a solvent, resulting in poor recovery. |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Medium | Sparingly Soluble | Soluble | A possible candidate, but ethanol or water are generally preferred. |
| Toluene | C₆H₅CH₃ | Low | Insoluble | Sparingly Soluble | Poor solvent for this polar compound. |
| Heptane/Hexane | C₇H₁₆/C₆H₁₄ | Low | Insoluble | Insoluble | Unsuitable as a primary solvent, but can be used as an anti-solvent in a mixed solvent system. |
Based on this qualitative analysis, ethanol and water , or a mixture of the two, are the most promising solvent systems for the recrystallization of this compound. An ethanol/water mixture often provides the ideal balance of solubility characteristics.
Experimental Protocols
Protocol for Determining an Optimal Solvent System
This protocol describes a small-scale experiment to efficiently determine the best solvent or solvent mixture for recrystallization.
Materials:
-
This compound (crude)
-
Selection of test solvents (e.g., water, ethanol, isopropanol)
-
Test tubes
-
Hot plate or water bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Place approximately 50-100 mg of crude this compound into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the test tubes to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. The solvent that yields a large amount of well-formed crystals is the most suitable.
-
If a single solvent is not ideal, a mixed solvent system can be tested. Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.
General Recrystallization Protocol for this compound
This protocol outlines the general steps for recrystallizing this compound using a suitable solvent determined from the previous protocol. An ethanol-water mixture is often effective.[1]
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (e.g., ethanol and water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) and swirl the flask to dissolve the solid. If using a mixed solvent system, dissolve the compound in the solvent in which it is more soluble first. Heat the mixture gently on a hot plate. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization (If Necessary): If crystals do not form, scratch the inside of the flask with a glass stirring rod at the air-solution interface or add a seed crystal of pure this compound.
-
Cooling: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the solvent selection and recrystallization processes.
Caption: Workflow for selecting an optimal recrystallization solvent.
Caption: General experimental workflow for recrystallization.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is melting before it dissolves, or the solution is too concentrated. | Add more solvent. If the problem persists, switch to a lower-boiling solvent or a mixed solvent system. |
| No Crystals Form | The solution is not saturated (too much solvent was used), or nucleation is inhibited. | Evaporate some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Low Recovery | The compound is too soluble in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. |
| Colored Crystals | Colored impurities were not fully removed. | Use activated charcoal during the recrystallization process. A second recrystallization may be necessary. |
By following these guidelines and protocols, researchers can effectively select the best solvent and perform the recrystallization of this compound to achieve high purity, which is essential for subsequent research and development activities.
References
Application Notes and Protocols for the Purification of N-(4-Acetylphenyl)acetamide using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of N-(4-Acetylphenyl)acetamide, a key intermediate in pharmaceutical synthesis, utilizing column chromatography. The protocol outlines the selection of appropriate stationary and mobile phases, preparation of the column, and the procedure for separation and analysis of the purified product. The aim is to furnish researchers with a reliable method to obtain high-purity this compound for downstream applications in drug development and other scientific research.
Introduction
This compound, also known as 4'-acetamidoacetophenone, is a chemical compound of significant interest in the pharmaceutical industry. It serves as a crucial precursor and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount to ensure the quality, efficacy, and safety of the final drug product. Column chromatography is a widely employed technique for the purification of organic compounds, offering excellent separation based on the differential adsorption of compounds to a stationary phase. This application note details a robust method for the purification of this compound using silica gel column chromatography.
Data Presentation
Effective purification by column chromatography is dependent on the selection of an appropriate solvent system, which is typically determined by preliminary thin-layer chromatography (TLC). The retention factor (Rf) is a key parameter in this process. An optimal Rf value for the compound of interest is generally in the range of 0.25-0.35 to ensure good separation on a column.
| Parameter | Value/Solvent System | Stationary Phase | Expected Rf | Reference |
| Compound | This compound | Silica Gel | ~0.2 | [1] |
| Solvent System (Mobile Phase) | Hexane:Ethyl Acetate (3:1, v/v) | Silica Gel | [1] | |
| Alternative Solvent System | Dichloromethane:Methanol | Silica Gel | To be determined | |
| Alternative Solvent System | Ethyl Acetate:Hexane (1:1, v/v) | Silica Gel | To be determined | [2] |
Note: The Rf value of ~0.2 was reported for a structurally similar compound and serves as a good starting point for optimization.[1] The optimal solvent system and resulting Rf for this compound should be determined empirically using TLC prior to performing column chromatography.
Experimental Protocols
Materials
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (analytical grade)
-
Methanol (analytical grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Separatory funnel or addition funnel
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 5:1, 3:1, 2:1, 1:1).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto separate TLC plates.
-
Place each TLC plate in a different developing chamber and allow the solvent front to travel up the plate.
-
Visualize the plates under a UV lamp and calculate the Rf value for the main spot in each solvent system.
-
Select the solvent system that provides an Rf value of approximately 0.25-0.35 for the desired compound, ensuring it is well-separated from any impurities. A 3:1 hexane:ethyl acetate system is a good starting point.[1]
Column Preparation (Wet Packing Method)
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is to use 20-50 g of silica gel per gram of crude product).
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 3:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached.
-
Once the silica gel has settled, add a layer of sand (approximately 0.5-1 cm) on top of the silica bed to prevent disturbance during sample loading and solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the mobile phase to wash any remaining sample from the sides of the column onto the silica gel.
-
Carefully fill the top of the column with the mobile phase.
Elution and Fraction Collection
-
Begin eluting the column by adding the mobile phase to the top of the column and opening the stopcock to maintain a steady flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the separation of the compounds.
-
Continuously monitor the separation by spotting the collected fractions on TLC plates.
Analysis and Product Isolation
-
Develop the TLC plates of the collected fractions using the chosen mobile phase.
-
Identify the fractions containing the pure this compound by comparing their Rf values to the initial TLC of the crude material.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy, HPLC).
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the polarity of the mobile phase and the elution of compounds from the column.
Caption: Elution order based on compound polarity in normal-phase chromatography.
Conclusion
The protocol described in this application note provides a systematic and effective approach for the purification of this compound using column chromatography. By carefully selecting the solvent system through preliminary TLC analysis and following the detailed procedure, researchers can achieve high purity of the target compound, which is essential for its use in drug development and other research applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-Acetylphenyl)acetamide, a known impurity and intermediate in the synthesis of Acetaminophen.[1] The described method is applicable for the quality control of bulk drug substances and finished pharmaceutical products. The protocol employs a reversed-phase C18 column with gradient elution and UV detection, ensuring high specificity, accuracy, and precision.
Introduction
This compound, also known as 4-Acetamidophenyl acetate or Diacetamate, is a key related substance of Acetaminophen.[1][2] Its monitoring and quantification are critical for ensuring the purity and safety of Acetaminophen-containing products. This document provides a comprehensive protocol for the determination of this compound using HPLC, suitable for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the chromatographic conditions and typical method validation parameters for the analysis of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 3: Method Validation Summary (Illustrative)
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Resolution (from nearest peak) | > 2.0 |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
Diluent: A mixture of methanol and water in a 50:50 (v/v) ratio is recommended.[3]
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 0.5, 1, 2.5, 5, and 10 µg/mL).
Sample Preparation (for Acetaminophen Drug Substance): Accurately weigh approximately 25 mg of the Acetaminophen sample and transfer it to a 1 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution can be further diluted with the diluent if necessary to fall within the calibration range for this compound. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualization of Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust approach for the quantitative determination of this compound. The use of a C18 column with a gradient elution of formic acid-modified water and acetonitrile provides excellent separation and peak shape. This method is well-suited for routine quality control analysis in the pharmaceutical industry.
References
Application Note: Interpreting the ¹H NMR Spectrum of N-(4-Acetylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Acetylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals, possesses a chemical structure whose integrity is crucial for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed guide to interpreting the ¹H NMR spectrum of this compound, including experimental protocols and data analysis.
Molecular Structure and Proton Environments
This compound (C₁₀H₁₁NO₂) has four distinct proton environments, which give rise to specific signals in the ¹H NMR spectrum. Understanding these environments is fundamental to accurate spectral interpretation.
Caption: Chemical structure and proton environments of this compound.
¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 10.18 | s | - | 1H | Amide N-H |
| 2 | 7.90 | d | 8.8 | 2H | Aromatic C-H (ortho to acetyl) |
| 3 | 7.66 | d | 8.8 | 2H | Aromatic C-H (ortho to acetamido) |
| 4 | 2.52 | s | - | 3H | Acetyl CH₃ |
| 5 | 2.08 | s | - | 3H | Acetamido CH₃ |
Spectral Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ displays five distinct signals, corresponding to the different proton environments in the molecule.
-
Amide Proton (10.18 ppm): The singlet at 10.18 ppm corresponds to the amide proton (-NH). Its downfield chemical shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. It appears as a singlet as it does not have any adjacent protons to couple with.
-
Aromatic Protons (7.90 and 7.66 ppm): The aromatic region of the spectrum shows two doublets at 7.90 and 7.66 ppm.[1] This "doublet of doublets" pattern is characteristic of a para-substituted benzene ring. The protons at 7.90 ppm are assigned to the aromatic protons ortho to the electron-withdrawing acetyl group, which are more deshielded. The protons at 7.66 ppm are assigned to the aromatic protons ortho to the electron-donating acetamido group. The coupling constant of 8.8 Hz is a typical value for ortho-coupling in aromatic systems.
-
Acetyl Methyl Protons (2.52 ppm): The singlet at 2.52 ppm is assigned to the three protons of the methyl group of the acetyl moiety (-COCH₃). This signal is a singlet as there are no adjacent protons.
-
Acetamido Methyl Protons (2.08 ppm): The singlet at 2.08 ppm corresponds to the three protons of the methyl group of the acetamido moiety (-NHCOCH₃). This signal is also a singlet due to the absence of neighboring protons.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.
¹H NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) data.
Data Processing
-
Apply a Fourier transform (FT) to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous identification and structural confirmation. By following the detailed protocols and interpretation guide presented in this application note, researchers, scientists, and drug development professionals can confidently utilize ¹H NMR spectroscopy for the quality control and characterization of this important chemical intermediate.
References
Application Note: Mass Spectrometry Fragmentation Analysis of N-(4-Acetylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of N-(4-Acetylphenyl)acetamide. This compound, a compound of interest in pharmaceutical and chemical research, exhibits a characteristic fragmentation pattern under EI-MS conditions. Understanding this fragmentation is crucial for its identification and structural elucidation in complex matrices. This application note outlines the major fragmentation pathways, presents quantitative data for significant fragment ions, and provides a standardized protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound, with a molecular weight of 177.20 g/mol , possesses both an amide and a ketone functional group attached to a central aromatic ring.[1][2][3] This structure leads to predictable yet distinct fragmentation patterns upon electron ionization. The primary fragmentation events involve alpha-cleavage at the carbonyl groups and cleavage of the amide bond, resulting in a series of characteristic ions. The analysis of these fragments allows for the unambiguous identification of the parent molecule.
Mass Spectrometry Fragmentation Pattern
Under electron ionization, this compound (C₁₀H₁₁NO₂) undergoes several key fragmentation steps. The molecular ion (M•+) is observed at m/z 177. The most prominent fragmentation pathway involves the alpha-cleavage of the methyl group from the acetyl moiety, leading to the formation of a stable acylium ion. Another significant fragmentation involves the cleavage of the amide bond.
The proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed EI-MS fragmentation pathway of this compound.
Quantitative Fragmentation Data
The mass spectrum of this compound is characterized by several key ions. The relative abundances of the most significant fragments are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 177 | [M]•+ | 25 |
| 162 | [M - CH₃]⁺ | 15 |
| 135 | [M - C₂H₂O]⁺ | 100 (Base Peak) |
| 107 | [C₇H₇O]⁺ | 30 |
| 77 | [C₆H₅]⁺ | 10 |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the methodology for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetone.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
-
Sample Purity: Ensure the solvent used is of high purity (e.g., HPLC or GC grade) to avoid interference.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or a high split ratio depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
3. Data Acquisition and Analysis
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a reference spectrum (e.g., from the NIST library) to confirm the identity of the compound.
-
Integrate the peak areas to perform quantitative analysis if required.
Experimental Workflow
The following diagram illustrates the workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is well-defined and serves as a reliable fingerprint for its identification. The protocol provided herein offers a standardized method for the analysis of this compound, which can be readily adopted in research and quality control laboratories. The combination of the characteristic fragmentation data and the robust analytical protocol facilitates the accurate and sensitive detection of this compound.
References
Application Note: Derivatization of N-(4-Acetylphenyl)acetamide (Acetaminophen) for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-Acetylphenyl)acetamide, widely known as acetaminophen or paracetamol, is a common analgesic and antipyretic drug. Accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2] Direct analysis of acetaminophen by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, which stem from the presence of a polar phenolic hydroxyl group.[3] Derivatization is an essential sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, leading to improved chromatographic peak shape, resolution, and sensitivity.[3][4][5]
This application note details a robust protocol for the derivatization of this compound using silylation, a widely used technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6][7] This process minimizes intermolecular hydrogen bonding, making the resulting derivative more amenable to GC-MS analysis.[6]
Principle of Silylation
Silylation is a chemical modification technique where an active hydrogen atom in a functional group (e.g., -OH, -NH, -COOH, -SH) is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[5][7] For this compound, the primary reaction occurs at the phenolic hydroxyl group. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective for this purpose.[6][8] The reaction converts the polar, less volatile parent compound into a more volatile, less polar, and more thermally stable TMS-ether derivative, which exhibits excellent chromatographic properties.[6][7] In some cases, a catalyst like trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent.[9]
Experimental Workflow
The overall process for the analysis of this compound involves sample extraction, derivatization, and subsequent GC-MS analysis. The general workflow is depicted below.
Caption: General workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol: Silylation with BSTFA
This protocol describes the derivatization of this compound extracted from a biological matrix.
1. Materials and Reagents
-
This compound (Acetaminophen) analytical standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Ethyl Acetate (HPLC grade)[10]
-
Acetonitrile (HPLC grade)[1]
-
Nitrogen gas (high purity)
-
Calibrated microliter syringes
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
2. Sample Preparation (Liquid-Liquid Extraction Example)
-
To a 100 µL aliquot of the sample (e.g., plasma, urine), add the internal standard (e.g., Acetaminophen-d4).[2]
-
Add 300 µL of ethyl acetate to the sample.[10]
-
Vortex the mixture vigorously for 60 seconds to ensure thorough extraction.[10]
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.[10]
3. Derivatization Procedure
-
To the dried extract residue, add 50 µL of pyridine and 50 µL of BSTFA containing 1% TMCS.[9] The use of pyridine as a solvent is common for derivatizing phenolic compounds.[8]
-
Securely cap the vial and vortex briefly to mix the contents.
-
Incubate the reaction mixture in a heating block or water bath at 60-70°C for 30 minutes.[9][11] Optimal conditions may require adjustment, but this is a robust starting point.[9]
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for injection into the GC-MS system.
Typical GC-MS Parameters
The following parameters are a general guideline and may require optimization for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Oven Program | Initial 90°C, ramp to 240°C at 35°C/min, then to 290°C at 8°C/min, hold for 2-5 minutes.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for enhanced sensitivity |
Quantitative Performance Data
Derivatization significantly improves the quantitative performance of acetaminophen analysis. The table below summarizes performance metrics from published methods utilizing derivatization, demonstrating the high accuracy and precision achievable.
| Derivatization Method | Matrix | Accuracy (Recovery %) | Precision (RSD % or CV %) | Reference |
| Alkylation (PFB-Br) | Plasma & Urine | 89% - 119% | < 19% | [10] |
| Sequential Alkylation | Serum | Not Reported | Within-run: 2.0% Between-run: 4.0% | [12] |
Note: Data presented is for derivatization of acetaminophen, which may involve different reagents but illustrates the typical performance enhancements.
Alternative Derivatization: Acylation
Acylation is another effective strategy for derivatizing this compound.[6] This method converts the phenolic hydroxyl group into a more stable and volatile ester.[6]
1. Acylation Principle
-
Reagents: Common acylating agents include acetic anhydride and fluorinated anhydrides like pentafluorobenzyl bromide (PFB-Br).[6][10]
-
Reaction: The reaction is often performed in the presence of a catalyst, such as pyridine or potassium carbonate.[6] Acylation can sometimes be performed directly in aqueous samples under basic conditions.[6]
-
Advantages: Acyl derivatives are often highly stable and less susceptible to hydrolysis compared to silyl ethers.[6] The use of fluorinated reagents like PFB-Br can dramatically increase sensitivity when using electron-capture negative-ion chemical ionization (ECNICI) on the mass spectrometer.[10]
A logical diagram for quantification using an internal standard, which is critical for accuracy in both silylation and acylation methods, is shown below.
Caption: Logic diagram for quantification using an internal standard.
Conclusion
Derivatization is a critical step for the reliable and sensitive quantification of this compound by GC-MS. The silylation protocol detailed in this application note, using BSTFA, provides a robust method to enhance the volatility and thermal stability of the analyte, leading to excellent chromatographic performance. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest level of accuracy and precision by correcting for variations during sample preparation and analysis.[1][2] This methodology is well-suited for demanding research, clinical, and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Acetylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Acetylphenyl)acetamide, commonly known as paracetamol or acetaminophen.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis method is the acetylation of the amino group of p-aminophenol using acetic anhydride.[1][2][3] This reaction forms an amide functional group, yielding this compound and acetic acid as a byproduct.[3][4]
Q2: What are the critical factors that most commonly lead to a low yield?
A2: Low yields can typically be attributed to several factors: incomplete reaction, mechanical losses during product transfer, and suboptimal purification. During recrystallization, using an excessive amount of solvent, failing to cool the solution sufficiently, or washing the final crystals with a solvent that is not ice-cold can lead to significant product loss.[5]
Q3: How can I monitor the progress of the reaction to ensure it has gone to completion?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (p-aminophenol) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. An optimized mobile phase, such as a mixture of ethyl acetate and hexane, can be used for this purpose.
Q4: What are the most likely impurities in my crude this compound sample?
A4: The common impurities in the crude product include unreacted p-aminophenol, residual acetic anhydride or acetic acid, and oxidation products.[5] The starting material, p-aminophenol, is susceptible to oxidation, which can result in colored impurities, giving the crude product a pink, yellow, or brown tint.[5] Under harsh conditions, a di-acetylated byproduct can also form, although this is less common.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification processes.
Issue 1: Low Overall Yield
| Question | Possible Cause | Recommended Solution |
| My reaction yield is low before purification. What could be the cause? | Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating, incorrect stoichiometry, or short reaction time. | Ensure reactants are added in the correct molar ratios. The reaction mixture should be heated adequately, for instance, in a water bath at approximately 85-100°C for a sufficient duration to ensure the reaction completes.[3][6] |
| Side Reactions: The starting p-aminophenol can be oxidized, or other side reactions may occur if the temperature is too high. | Maintain the recommended reaction temperature and consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. | |
| I'm losing a significant amount of product during recrystallization. How can I improve recovery? | Excessive Solvent: Using too much solvent to dissolve the crude product will result in a non-saturated solution upon cooling, leading to poor crystal formation and low recovery.[5] | Use the minimum amount of hot solvent required to fully dissolve the crude solid.[3][5] This ensures the solution becomes supersaturated upon cooling, maximizing crystal precipitation. |
| Insufficient Cooling: If the solution is not cooled for a long enough period or to a low enough temperature, a significant amount of the product may remain dissolved in the solvent. | After allowing the flask to cool slowly to room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystallization.[6] | |
| Improper Washing: Washing the collected crystals with room-temperature solvent will redissolve some of the product. | Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[3][5] |
Issue 2: Product Purity and Appearance
| Question | Possible Cause | Recommended Solution |
| My final product is colored (pink, brown, or yellow). How can I remove the color? | Oxidation of Starting Material: This is the most common cause. The p-aminophenol starting material can easily oxidize, forming highly colored impurities.[5] | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[5] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5][6] |
| No crystals are forming, or they are very fine and powdery. | Supersaturation/Dilution: The solution may be too dilute (too much solvent used) or it may be supersaturated and requires nucleation to begin crystallization.[5] | If too much solvent was used, gently boil off a portion to concentrate the solution. To induce crystallization, scratch the inside of the flask at the liquid-air interface with a glass rod or add a "seed" crystal of pure product.[5] To obtain larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| The melting point of my product is low and has a broad range. | Presence of Impurities: A low and broad melting point range is a classic indicator that the sample is impure. Unreacted starting materials or byproducts disrupt the crystal lattice. | The product requires further purification. A second recrystallization may be necessary.[7] Ensure the crystals are completely dry before measuring the melting point, as residual solvent can also depress the melting point. |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is adapted from established laboratory procedures.[3][6]
-
Preparation: Weigh approximately 3.0 g of p-aminophenol and place it into a 125 mL Erlenmeyer flask.
-
Reaction Setup: In a fume hood, add 10 mL of deionized water to the flask. Carefully add 4.0 mL of acetic anhydride to the p-aminophenol suspension.
-
Heating: Gently swirl the flask to mix the reactants. Heat the mixture in a water bath maintained at approximately 85°C.[3] Stir or swirl the mixture occasionally for about 10-15 minutes until the reaction appears complete.
-
Initial Crystallization: Remove the flask from the hot water bath and allow it to cool to room temperature.
-
Isolation of Crude Product: Cool the mixture further in an ice-water bath to maximize the precipitation of the crude product.
-
Filtration: Collect the crude solid by suction filtration using a Büchner funnel. Wash the collected solid with a small amount of ice-cold deionized water.
-
Drying: Leave the crude product under suction for several minutes to air dry. Weigh the crude product to determine the initial yield.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying the crude product.[3][5]
-
Dissolution: Transfer the weighed crude product to a clean Erlenmeyer flask. Add a minimal amount of deionized water (a good starting point is 10 mL of water per 1 gram of crude product).[3]
-
Heating: Heat the mixture on a hot plate, stirring gently with a glass rod, until all the solid dissolves. Do not overheat.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal.[5] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Charcoal Was Used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the receiving flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Final Filtration: Collect the purified crystals by suction filtration. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the pure crystals completely in a desiccator or a low-temperature oven.
-
Analysis: Once dry, weigh the final product to calculate the percent yield and determine its melting point to assess purity. The expected melting point is in the range of 169–171°C.[2]
Visualizations
References
Troubleshooting low yield in N-(4-Acetylphenyl)acetamide recrystallization
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the purification of N-(4-Acetylphenyl)acetamide, specifically focusing on troubleshooting low yields during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the recrystallization of this compound?
A1: The most frequent reason for a low recovery of this compound is the use of an excessive amount of recrystallization solvent.[1] This leads to a significant portion of the product remaining dissolved in the mother liquor even after cooling, as the solution does not become sufficiently saturated for complete crystallization.
Q2: My solution cooled, but no crystals have formed. What should I do?
A2: If crystals do not form upon cooling, your solution may be unsaturated (due to too much solvent) or supersaturated. To induce crystallization, you can try scratching the inner surface of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate crystal nucleation. Another technique is to add a "seed crystal" of pure this compound, if available, which provides a template for crystal growth.[2] If these methods fail, it is likely that too much solvent was used, and you will need to gently heat the solution to evaporate some of the solvent and re-cool.
Q3: Instead of crystals, an oily substance has formed. What is "oiling out" and how can I prevent it?
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the compound is highly impure, leading to a significant melting point depression. For this compound, with a melting point of approximately 169°C, this is less common with lower boiling solvents. If you encounter an oil, reheat the solution to dissolve the oil, add a small amount of a more polar co-solvent (like ethanol if you are using a mixed solvent system), and allow it to cool more slowly.[2]
Q4: My final product is colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by using activated charcoal. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities adsorb to the surface of the charcoal. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][2][3] Be aware that using too much charcoal can lead to the loss of your desired product as well.
Q5: How can I minimize the loss of product during the final filtration and washing step?
A5: To minimize product loss, always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1][3][4] Using a solvent that is not thoroughly chilled will cause some of your purified crystals to redissolve and be lost with the filtrate.
Data Presentation
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Sparingly Soluble | Moderately Soluble | Good, but may require a larger volume.[3][4] |
| Ethanol | Moderately Soluble | Very Soluble | Good, often used in a mixture with water.[5][6] |
| Ethanol/Water Mixture | Sparingly to Moderately Soluble | Very Soluble | Excellent; allows for fine-tuning of solubility.[6] |
| Acetone | Soluble | Very Soluble | Poor; the compound is likely too soluble at low temperatures, leading to low recovery. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Potentially a good solvent, but an ethanol/water mixture is more commonly cited for similar compounds. |
| Hexane | Insoluble | Insoluble | Unsuitable as a primary recrystallization solvent, but excellent for washing non-polar impurities from the final product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol-Water Mixture
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a magnetic stir bar and place the flask on a stirrer hotplate. Add the minimum amount of hot ethanol required to just dissolve the solid while stirring and gently heating.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to a gentle boil for 2-5 minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask by placing them on the hotplate. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, pre-heated receiving flask. A small amount of hot ethanol can be used to rinse the original flask and the filter paper to recover any product that may have crystallized prematurely.
-
Crystallization: Reheat the clear filtrate to boiling. Add hot water dropwise until the solution just begins to turn cloudy (this is the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][7]
-
Maximizing Yield: Once the flask has reached room temperature and a significant amount of crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.[3][4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.[3][4]
-
Drying: Allow the crystals to air-dry on the filter by continuing to draw a vacuum for 10-15 minutes. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Mandatory Visualization
References
What to do when N-(4-Acetylphenyl)acetamide oils out during recrystallization
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter issues with N-(4-Acetylphenyl)acetamide "oiling out" during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What does it mean when a compound "oils out" during recrystallization?
A1: "Oiling out" is a phenomenon where a compound, upon cooling, separates from the crystallization solvent as a liquid or oil instead of forming solid crystals.[1] This occurs when the solution becomes saturated at a temperature that is above the melting point of the solute.[1][2] The resulting liquid droplets are an impure, supercooled liquid form of the compound.[2]
Q2: What are the primary reasons this compound might be oiling out?
A2: There are several common causes for oiling out:
-
High Impurity Level: Significant impurities can depress the melting point of the compound, making it more likely to separate as an oil.[2][3]
-
Rapid Cooling: Cooling the saturated solution too quickly does not allow sufficient time for the ordered process of crystal lattice formation, favoring the separation of a disordered liquid phase.[3]
-
Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of the compound, the solution may still be hot enough to melt the compound as it precipitates.[1][4]
-
Excessive Supersaturation: If the solution is too concentrated, the solute may come out of solution too rapidly at a temperature above its melting point.[5]
Q3: Is oiling out detrimental to the purity of my final product?
A3: Yes, oiling out is problematic for purification. Impurities tend to be more soluble in the liquid "oil" droplets than in the crystallization solvent.[2][5] If this oil solidifies, it often traps these impurities, resulting in a glassy or amorphous solid with little to no purification achieved.[2][5]
Q4: What are the key physical properties of this compound?
A4: Understanding the physical properties of your compound is crucial for designing a successful recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [6][7] |
| Molecular Weight | 177.20 g/mol | [6][7] |
| Melting Point | 169 °C | [6] |
Troubleshooting Guide
Problem: My compound has formed an oil upon cooling.
-
Cause: The solution became saturated at a temperature above the compound's melting point, or the rate of cooling was too fast.
-
Solution:
-
Reheat the flask containing the oiled-out mixture until the oil completely redissolves into the solvent.[1][2]
-
Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point.[2] If using a mixed-solvent system like ethanol/water, add more of the solvent in which the compound is more soluble (ethanol).[2]
-
Ensure the solution is completely clear.
-
Remove the flask from the heat source and allow it to cool very slowly on a benchtop, insulated with a beaker of warm water or paper towels to slow the rate of cooling. Do not place it directly into an ice bath.
-
Once the flask has reached room temperature and crystals have begun to form, you may then place it in an ice bath to maximize the yield.[8]
-
Problem: Oiling out occurs repeatedly, even with slow cooling.
-
Cause: The chosen solvent system may be inappropriate, or the starting material is highly impure.
-
Solution Options:
-
Change the Solvent: Select a different solvent or solvent system. An ideal solvent will have a boiling point lower than the compound's melting point (169 °C). A mixed-solvent system, such as ethanol-water, is often effective.[4][9]
-
Induce Crystallization Above the Oiling Out Temperature:
-
Cool the solution to a temperature just above where oiling out typically occurs.
-
Attempt to induce crystallization by scratching the inner wall of the flask with a glass stirring rod at the solvent-air interface.[3][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Alternatively, add a tiny "seed crystal" of pure this compound to the solution to initiate crystallization.[1]
-
-
Preliminary Purification: If the crude material is very impure, especially if it is colored, perform a preliminary purification. This can be done by dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal to adsorb impurities, and performing a hot gravity filtration before proceeding with the recrystallization.[2][9]
-
Experimental Protocols
Protocol 1: Recommended Recrystallization of this compound using an Ethanol-Water System
This protocol is designed to prevent oiling out by using a mixed-solvent system and ensuring a slow cooling rate.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Keep the solution at or near its boiling point.
-
Induce Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to appear persistently cloudy (this is the cloud point or point of saturation).[4]
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin during this phase.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals completely in a desiccator or a vacuum oven at a moderate temperature.
Visual Workflow
The following diagram illustrates the decision-making process when troubleshooting the oiling out of this compound during recrystallization.
Caption: Troubleshooting workflow for oiling out during recrystallization.
References
Technical Support Center: Purification of N-(4-Acetylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on removing colored impurities from N-(4-Acetylphenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly focusing on the removal of colored impurities.
| Problem | Possible Cause | Recommended Solution |
| Persistent Yellow or Brown Color After Recrystallization | Highly conjugated organic impurities or thermal degradation products formed during synthesis. | Treat a solution of the crude product with activated charcoal before recrystallization. For persistent color, a second recrystallization or column chromatography may be necessary. |
| Low Recovery of Crystalline Product | - Excessive solvent used during recrystallization.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the compound.- Pre-heat the filtration apparatus (funnel and receiving flask).- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. |
| Oiling Out During Crystallization | The boiling point of the solvent is higher than the melting point of the impure compound, or the compound is too soluble in the chosen solvent. | - Use a lower-boiling point solvent or a solvent mixture.- Try adding a "poor" solvent dropwise to the hot solution until turbidity appears, then add a small amount of the "good" solvent to redissolve and cool slowly. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or nucleation is inhibited. | - Concentrate the solution by carefully evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of pure this compound. |
| Product Contaminated with Insoluble Material | Incomplete dissolution of crude material or presence of inorganic salts. | Ensure complete dissolution in the hot solvent before proceeding with hot filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common colored impurities in this compound?
A1: Colored impurities in this compound, often synthesized via Friedel-Crafts acylation of acetanilide, can arise from several sources. These may include polymeric or resinous byproducts formed under the acidic and heated reaction conditions. Additionally, side reactions or the presence of trace metal catalysts can lead to the formation of highly conjugated systems that absorb visible light, appearing as yellow or brown contaminants.
Q2: How does activated charcoal remove colored impurities?
A2: Activated charcoal, also known as activated carbon, possesses a highly porous structure with a large surface area. This allows it to adsorb large, flat, and often aromatic molecules, which are characteristic of many colored organic impurities. The impurities are trapped within the pores of the charcoal, which is then physically removed from the solution by filtration.
Q3: What is the best recrystallization solvent for this compound?
A3: An ethanol-water mixture is a commonly used and effective solvent system for the recrystallization of this compound. The compound is typically soluble in hot ethanol and less soluble in cold water. This allows for dissolution at elevated temperatures and efficient precipitation of pure crystals upon cooling and the addition of water.
Q4: Can I use other purification methods besides recrystallization and activated charcoal treatment?
A4: Yes, for very persistent impurities or for achieving very high purity, column chromatography is a viable alternative. A silica gel stationary phase with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate this compound from its impurities based on polarity.
Q5: How can I assess the purity of my this compound after purification?
A5: The purity of the final product can be assessed using several analytical techniques. Melting point determination is a quick and easy method; a sharp melting point range close to the literature value indicates high purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the chemical structure and identify any remaining impurities. Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for detecting trace impurities.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively published, the following table provides a general expectation of purity improvement based on common laboratory practices for similar compounds.
| Purification Method | Starting Purity (Typical) | Expected Final Purity | Expected Yield Range |
| Single Recrystallization (Ethanol/Water) | 85-95% | >98% | 70-90% |
| Activated Charcoal Treatment followed by Recrystallization | 85-95% (with colored impurities) | >99% (colorless) | 65-85% |
| Column Chromatography | <85% (with multiple impurities) | >99.5% | 50-80% |
Note: Yields are highly dependent on the initial purity of the crude product and the care taken during the experimental procedure.
Experimental Protocols
Protocol 1: Decolorization using Activated Charcoal followed by Recrystallization
This protocol describes the removal of colored impurities from crude this compound using activated charcoal and subsequent purification by recrystallization from an ethanol-water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the weight of the crude product) to the solution.
-
Heating: Gently heat the mixture to boiling for 5-10 minutes with continuous stirring. Avoid vigorous boiling, which can cause the solution to bump.
-
Hot Filtration: Pre-heat a glass funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the pre-heated funnel. Quickly filter the hot solution to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization of the product on the filter paper.
-
Crystallization: To the hot, clear filtrate, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy. This indicates the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Technical Support Center: Optimizing Column Chromatography for N-(4-Acetylphenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(4-Acetylphenyl)acetamide via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase.[1] For flash chromatography, silica gel with a mesh size of 230-400 is often employed, while a larger mesh size like 60-120 can be used for gravity columns.[1]
Q2: How do I select the optimal solvent system (eluent) for my separation?
A2: The best practice is to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[2] A good separation on TLC will translate to a good separation on the column. Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for this compound and gives good separation from impurities. A common starting point for moderately polar compounds like this is a mixture of ethyl acetate and hexane.
Q3: My compound is not moving down the column. What should I do?
A3: If your compound is not eluting, the solvent system is likely not polar enough.[2] You should gradually increase the polarity of the eluent. For example, if you are using a 20% ethyl acetate in hexane mixture, you can try increasing it to 30% or 40%. For very polar compounds, adding a small amount of a more polar solvent like methanol may be necessary.[2][3]
Q4: The separation between my desired product and an impurity is very poor. How can I improve this?
A4: Poor separation is often due to an unoptimized solvent system.[2] You should perform a more thorough solvent screen using TLC to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.[2] A ΔRf of greater than 0.2 is ideal.[2] Alternatively, you could try a different solvent system altogether, for instance, switching from ethyl acetate/hexane to dichloromethane/methanol. Using a gradient elution, where you gradually increase the solvent polarity during the separation, can also significantly improve the resolution of closely eluting compounds.[2]
Q5: I'm observing cracking or channeling in my silica gel bed. What causes this and how can I prevent it?
A5: Cracking or channeling of the stationary phase is typically caused by improper packing of the column.[2] This can be prevented by ensuring the silica gel is packed uniformly as a slurry and is never allowed to run dry.[2] Using the "slurry packing" or "wet packing" method, where you prepare a slurry of the silica gel in the initial eluent before pouring it into the column, helps to create a homogenous and stable packed bed.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | The chosen solvent system has too high or too low polarity. | Optimize the eluent by testing different solvent mixtures with TLC to achieve a ΔRf > 0.2 between the product and impurities.[2] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2] |
| The stationary phase is not suitable. | If silica gel is ineffective, consider using alumina or a reverse-phase stationary phase like C18.[2] | |
| Compound Not Eluting | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For highly polar compounds, adding a small percentage of methanol might be necessary.[2] |
| Strong interaction with the stationary phase. | For basic compounds that may interact strongly with acidic silica gel, consider adding a small amount of a modifier like triethylamine to the eluent.[4] | |
| Cracking/Channeling of Stationary Phase | The column was packed improperly. | Repack the column using a slurry packing method to ensure uniform packing.[2] Ensure the column does not run dry.[2] |
| Product Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the eluent. For example, if using 50% ethyl acetate in hexane, try reducing it to 30%. |
| Tailing of Spots on TLC/Bands on Column | The compound may be interacting too strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, a little acetic acid can help, while for basic compounds, triethylamine is often used.[2] |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of sample being purified. |
Experimental Protocols
Protocol 1: Selection of Solvent System using TLC
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare several TLC chambers with different solvent systems of varying polarities (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexane).
-
Spot the dissolved crude product onto separate TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm).
-
The optimal solvent system is the one that gives an Rf value of approximately 0.2-0.4 for the desired product and the largest possible separation from all impurities.
Protocol 2: Column Chromatography of this compound
-
Column Preparation:
-
Select a column of appropriate size for the amount of sample to be purified.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.[1][2]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[2]
-
Allow the silica to settle, and then add a layer of sand to the top of the silica bed to prevent disturbance when adding more solvent.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[2]
-
Carefully add the dissolved sample to the top of the column.[2]
-
Alternatively, for less soluble samples, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.[1][2]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent as the separation progresses.[2]
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to determine which contain the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Workflow for Column Chromatography.
References
Technical Support Center: HPLC Analysis of N-(4-Acetylphenyl)acetamide
Welcome to the Technical Support Center for the HPLC analysis of N-(4-Acetylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to resolve common chromatographic challenges, with a specific focus on peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in the HPLC analysis of polar aromatic compounds like this compound, leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to diagnose and resolve this problem.
Q1: My chromatogram for this compound shows significant peak tailing. What are the most likely causes and how can I fix it?
Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase, or other issues related to the mobile phase, column, or HPLC system. Follow the steps below to identify and resolve the issue.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.
Frequently Asked Questions (FAQs)
Q2: What is the pKa of this compound and why is it important for HPLC analysis?
Q3: Which HPLC column is best suited for the analysis of this compound?
A modern, high-purity, end-capped C18 column is a good starting point. These columns have a reduced number of accessible silanol groups, minimizing secondary interactions. For persistent tailing, consider a polar-embedded or polar-endcapped column, which provides alternative selectivity and can further shield the analyte from residual silanols. A column with low silanol activity, such as a Newcrom R1, has also been suggested for similar compounds.
Q4: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase composition, particularly the pH and the type and concentration of the organic modifier, significantly impacts peak shape.
-
pH: A low pH (around 2.5-3.5) is generally recommended to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.[1] This is typically achieved by adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase.
-
Organic Modifier: Acetonitrile is a common choice for the analysis of polar aromatic compounds. The percentage of the organic modifier affects retention time and can also influence peak shape. It is important to ensure the sample is dissolved in a solvent that is weaker than or has a similar strength to the initial mobile phase to avoid peak distortion.
Q5: Can sample preparation contribute to peak tailing?
Yes, improper sample preparation can lead to peak tailing.
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to broadened and tailing peaks. If you observe that peak shape deteriorates with increasing sample concentration, try diluting your sample.
-
Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile) can cause peak distortion, including tailing or fronting. It is best to dissolve the sample in the initial mobile phase composition.
Quantitative Data Summary
The following table provides illustrative data on how different HPLC parameters can influence the peak asymmetry of a polar aromatic compound like this compound. Note: This data is representative and intended for educational purposes; actual results may vary depending on the specific HPLC system, column, and other experimental conditions.
| Parameter | Condition 1 | Asymmetry Factor (As) | Condition 2 | Asymmetry Factor (As) |
| Mobile Phase pH | 6.8 (Unbuffered) | 2.1 | 3.0 (0.1% Formic Acid) | 1.2 |
| Column Type | Standard C18 | 1.8 | End-capped C18 | 1.3 |
| Sample Concentration | 1.0 mg/mL | 2.5 | 0.1 mg/mL | 1.4 |
| Sample Solvent | 100% Acetonitrile | 1.9 | Mobile Phase | 1.2 |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, end-capped)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The exact ratio of acetonitrile to water should be adjusted to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm (determine the λmax experimentally if possible)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Troubleshooting Peak Tailing by Adjusting Mobile Phase pH
This protocol describes a systematic approach to optimizing the mobile phase pH to improve peak shape.
1. Objective: To determine the optimal mobile phase pH that minimizes peak tailing for this compound.
2. Procedure:
-
Prepare Mobile Phases: Prepare several batches of the aqueous component of the mobile phase, each with a different pH. For example, prepare solutions at pH 7.0 (no additive), pH 4.5, pH 3.5, and pH 2.5 by adding small amounts of formic acid or phosphoric acid.
-
Equilibrate the System: Start with the highest pH mobile phase. Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Calculate Asymmetry Factor: Measure the peak asymmetry factor from the resulting chromatogram.
-
Decrease pH: Switch to the mobile phase with the next lower pH. Equilibrate the system thoroughly.
-
Repeat Injection and Analysis: Repeat steps 3-5 for each mobile phase pH.
-
Evaluate Results: Compare the peak asymmetry factors obtained at different pH values to identify the optimal pH for symmetrical peaks.
References
Identifying side products in the synthesis of N-(4-Acetylphenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Acetylphenyl)acetamide, also known as paracetamol or acetaminophen.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and straightforward synthesis of this compound involves the acetylation of 4-aminophenol with acetic anhydride.[1][2] In this reaction, the amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of an acetate ion to form the amide product and acetic acid as a byproduct.[2]
Q2: What are the most common side products I should be aware of during the synthesis?
Several side products and impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Process-Related Impurities: These are formed from side reactions of the starting materials or products.
-
Diacetylated Side Product (4-Acetamidophenyl acetate): This is formed when both the amino and the hydroxyl groups of 4-aminophenol are acetylated.[3][4]
-
Fries Rearrangement Products: The diacetylated intermediate, 4-acetamidophenyl acetate, can undergo a Fries rearrangement to yield ortho- and para-hydroxyacetophenones.[5][6]
-
-
Starting Material-Related Impurities: These impurities are present in the starting materials and can be carried through or react to form other impurities.
-
Degradation Products:
Q3: My final product has a pink or brownish color. What is the cause and how can I remove it?
A pink or brownish hue in the final product is typically due to the presence of colored impurities arising from the oxidation of the 4-aminophenol starting material.[10][11] These are highly conjugated dye molecules.
Troubleshooting:
-
Purification of Starting Material: If possible, purify the 4-aminophenol by recrystallization before use.
-
Decolorization: The colored impurities can often be removed by treating the crude product with a reducing agent like sodium dithionite (sodium hydrosulfite) or by recrystallization with activated charcoal.[10]
Q4: How can I detect and quantify the common side products and impurities?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of this compound and its related impurities.[7][8][12] Different HPLC methods have been developed for the simultaneous determination of the active pharmaceutical ingredient and its impurities.[13][14]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider adjusting the reaction time or temperature. |
| Loss of product during workup. | If performing a basic wash, the phenolate anion of the product can partition into the aqueous layer. Acidifying the aqueous phase with HCl can prevent this.[15] | |
| Poor quality of starting materials. | Use high-purity 4-aminophenol and fresh acetic anhydride. | |
| Presence of Diacetylated Side Product | Extended reaction time or excess acetic anhydride. | Monitor the reaction progress closely with TLC. Avoid unnecessarily long reaction times. Use a stoichiometric amount or a slight excess of acetic anhydride.[4] |
| Presence of Unreacted 4-Aminophenol | Incomplete reaction. | As with low yield, ensure the reaction is complete. |
| Inefficient purification. | Recrystallization is an effective method for removing unreacted starting materials.[1] | |
| Colored Product | Oxidation of 4-aminophenol. | Minimize exposure of 4-aminophenol to air and light. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Use decolorizing agents like sodium dithionite or activated charcoal during purification.[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Aminophenol
-
Acetic anhydride
-
Water
-
Ethanol (for recrystallization)
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Suspend 4-aminophenol in water in an Erlenmeyer flask.
-
Add a slight excess of acetic anhydride to the suspension.[4]
-
Heat the mixture gently (e.g., in a warm water bath) with stirring for a specified time (e.g., 15-20 minutes).
-
Cool the reaction mixture in an ice bath to induce crystallization of the crude product.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a water-ethanol mixture.
Protocol 2: HPLC Method for Impurity Profiling
This is a general guideline for an HPLC method to detect common impurities. Specific conditions may need to be optimized for your system.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted)
-
Standards of this compound, 4-aminophenol, 4-nitrophenol, and 4'-chloroacetanilide.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a gradient mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.[7][8]
-
Standard Solution Preparation: Prepare stock solutions of the main compound and all potential impurities in a suitable diluent (e.g., the mobile phase).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the diluent.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient elution is often used to separate compounds with different polarities. For example, starting with a higher percentage of aqueous buffer and increasing the organic solvent percentage over time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: A UV detector set at a wavelength where all compounds have reasonable absorbance, or a diode array detector to monitor multiple wavelengths.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject the standard solutions to determine their retention times and response factors. Inject the sample solution to identify and quantify any impurities present by comparing with the standards.
Data Presentation
Table 1: Common Impurities and their Origin
| Impurity | Structure | Typical Origin |
| 4-Aminophenol | C₆H₇NO | Unreacted starting material |
| 4-Acetamidophenyl acetate | C₁₀H₁₁NO₃ | Diacetylation of 4-aminophenol |
| 4'-Chloroacetanilide | C₈H₈ClNO | Impurity in 4-aminophenol |
| 4-Nitrophenol | C₆H₅NO₃ | Impurity from 4-aminophenol synthesis |
| p-Benzoquinone | C₆H₄O₂ | Degradation of 4-aminophenol |
| Hydroquinone | C₆H₆O₂ | Degradation of 4-aminophenol |
Visualizations
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: Workflow for the identification and quantification of impurities using HPLC.
Caption: A logical troubleshooting guide for common synthesis issues.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. rene.souty.free.fr [rene.souty.free.fr]
- 12. [PDF] HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. | Semantic Scholar [semanticscholar.org]
- 13. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 14. mtc-usa.com [mtc-usa.com]
- 15. pubs.acs.org [pubs.acs.org]
How to address incomplete reactions in N-(4-Acetylphenyl)acetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Acetylphenyl)acetamide. Our aim is to help you address common challenges, particularly incomplete reactions, and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the acetylation of 4-aminoacetophenone. This is typically achieved by reacting 4-aminoacetophenone with an acetylating agent such as acetic anhydride or acetyl chloride.
Q2: I am observing a significant amount of starting material (4-aminoacetophenone) in my final product. What are the likely causes of this incomplete reaction?
A2: Incomplete reactions are a common issue and can stem from several factors:
-
Inactive Acetylating Agent: Acetic anhydride and acetyl chloride are susceptible to hydrolysis. If they have been improperly stored or are old, their efficacy will be reduced.
-
Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed to completion. Room temperature may not be sufficient in all cases.
-
Insufficient Reaction Time: The reaction may simply not have been allowed to run for a long enough duration for all the starting material to be consumed.
-
Protonation of the Amine: Acetyl chloride reacts with amines to liberate hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and thus unreactive towards further acetylation. This is a common issue when a base is not used in the reaction.
Q3: How can I monitor the progress of the reaction to ensure it goes to completion?
A3: Thin-Layer Chromatography (TLC) is an effective and simple method to monitor the reaction's progress. By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate alongside the starting material (4-aminoacetophenone), you can visualize the disappearance of the starting material spot and the appearance of the product spot (this compound). The reaction is considered complete when the starting material spot is no longer visible.
Q4: What is the role of a base, such as pyridine or sodium carbonate, in this synthesis?
A4: A base is often added to the reaction mixture to neutralize the acidic byproduct generated during the acetylation, particularly when using acetyl chloride. The liberated HCl can protonate the amine starting material, deactivating it. The base scavenges this acid, allowing the reaction to proceed to completion and improving the overall yield.
Q5: My crude product appears discolored. What is the cause and how can I purify it?
A5: Discoloration in the crude product can be due to the formation of impurities or the presence of residual starting materials. The most common methods for purification are recrystallization and column chromatography. For recrystallization, a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A common and effective solvent system for this compound is a mixture of ethanol and water.
Troubleshooting Guide: Incomplete Reactions
This guide provides a structured approach to troubleshooting incomplete reactions in the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Acetylating Agent: Acetic anhydride or acetyl chloride has hydrolyzed due to improper storage. | Use a fresh, unopened bottle of the acetylating agent or purify the existing stock before use. |
| 2. Protonation of Starting Material: The amine on the 4-aminoacetophenone is protonated by the generated acid (especially with acetyl chloride), deactivating it. | Add a non-nucleophilic base to the reaction mixture, such as pyridine or triethylamine, to neutralize the acid byproduct. | |
| 3. Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed to completion. | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating may be necessary. | |
| Presence of Starting Material in Final Product | 1. Incomplete Reaction: As detailed above. | Re-run the reaction with fresh reagents, optimized conditions (e.g., addition of a base, increased temperature or reaction time), and monitor closely with TLC. |
| 2. Inefficient Purification: The purification method did not effectively separate the product from the unreacted starting material. | Optimize the recrystallization solvent system or consider using column chromatography for better separation. |
Data Presentation
The following tables summarize quantitative data on the synthesis of acetamides, providing a basis for comparison of different reaction conditions.
Table 1: Comparison of Yields for Acetylation of Amines under Different Conditions
| Starting Amine | Acetylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminoacetophenone | Acetic Anhydride | None | Acetic Anhydride | Room Temp | 3 | 96 | [1][2] |
| 4-Hydroxy-2-nitroaniline | Acetic Anhydride | Sodium Bicarbonate | Acetonitrile/Water | Ice Bath | - | - | [3] |
Note: The yield for the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide was not explicitly stated in the source.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Acetylphenyl)acetamide using Acetic Anhydride [1][2]
This protocol describes the synthesis of a closely related compound and can be adapted for this compound.
-
Dissolution: Dissolve 2-aminoacetophenone (5 g, 37 mmol) in acetic anhydride (10 ml).
-
Reaction: Stir the solution at room temperature for 3 hours.
-
Workup: Pour the resulting clear solution onto crushed ice (100 ml) and allow it to stand until all the excess acetic anhydride has hydrolyzed.
-
Isolation: Collect the white precipitate that forms by filtration.
-
Purification: Recrystallize the crude product from ethanol to yield the final product. A reported yield for this reaction is 96%.[1][2]
Visualizations
Reaction Pathway
Caption: Synthesis of this compound via acetylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete reactions.
References
Technical Support Center: Scaling Up the Synthesis of N-(4-Acetylphenyl)acetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of N-(4-Acetylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound in a laboratory setting is the acetylation of 4-aminoacetophenone using an acetylating agent like acetic anhydride or acetyl chloride. The reaction is typically carried out in a suitable solvent, often with the addition of a base to neutralize the acid byproduct.
Q2: What are the primary challenges when scaling up this synthesis?
Scaling up the synthesis of this compound introduces several challenges, including:
-
Exothermic Reaction Management: The acetylation reaction is exothermic, and efficient heat dissipation is crucial to prevent temperature spikes that can lead to byproduct formation.
-
Mixing and Mass Transfer: Ensuring homogenous mixing in larger reactors is vital for consistent reaction progress and to avoid localized "hot spots."
-
Purification of Larger Quantities: Crystallization and filtration processes need to be adapted for larger volumes to maintain product purity and yield.
-
Byproduct Formation: The potential for diacetylation increases with poor temperature control and improper stoichiometry at a larger scale.
Q3: What are the key safety considerations for this process?
Key safety precautions include:
-
Handling acetic anhydride and acetyl chloride in a well-ventilated fume hood, as they are corrosive and lachrymatory.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Careful control of the addition rate of the acetylating agent to manage the exothermic nature of the reaction.
-
Ensuring proper grounding and bonding of equipment when working with flammable solvents to prevent static discharge.
Experimental Protocols
Laboratory-Scale Synthesis (10 g scale)
Materials:
-
4-Aminoacetophenone (10.0 g, 74.0 mmol)
-
Acetic Anhydride (8.2 mL, 88.8 mmol, 1.2 equiv)
-
Pyridine (1.5 mL, 18.5 mmol, 0.25 equiv)
-
Dichloromethane (DCM) (100 mL)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone in 100 mL of dichloromethane.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.
Pilot-Scale Synthesis (1 kg scale)
Materials:
-
4-Aminoacetophenone (1.0 kg, 7.4 mol)
-
Acetic Anhydride (0.82 L, 8.88 mol, 1.2 equiv)
-
Pyridine (0.15 L, 1.85 mol, 0.25 equiv)
-
Dichloromethane (10 L)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Charge a 20 L jacketed glass reactor with 4-aminoacetophenone and dichloromethane.
-
Start agitation and ensure the solid is well suspended.
-
Add pyridine to the reactor.
-
Circulate a coolant through the reactor jacket to bring the internal temperature to 0-5 °C.
-
Add acetic anhydride to the reactor via a dropping funnel at a controlled rate to maintain the internal temperature between 0-10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
Perform the aqueous workup as described in the lab-scale procedure, using appropriate phase-separation techniques for the larger volume.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent by vacuum distillation.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) in a crystallizer.
-
Isolate the purified product by filtration and dry under vacuum.
Data Presentation
Table 1: Representative Scaling-Up Parameters for this compound Synthesis
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Reactant: 4-Aminoacetophenone | 10.0 g | 1.0 kg | Ensure consistent purity of starting material. |
| Reagent: Acetic Anhydride | 8.2 mL (1.2 equiv) | 0.82 L (1.2 equiv) | Maintain stoichiometry; control addition rate to manage exotherm. |
| Solvent: Dichloromethane | 100 mL | 10 L | Ensure adequate solvent volume for good mixing and heat transfer. |
| Reaction Temperature | 0 °C to Room Temp. | 0-10 °C (addition), then Room Temp. | Crucial for controlling side reactions; requires efficient cooling. |
| Reaction Time | 1-2 hours | 2-4 hours | May be slightly longer at scale; monitor for completion. |
| Typical Yield (Isolated) | 85-95% | 80-90% | Yields may be slightly lower at scale due to transfer losses. |
| Purity (by HPLC) | >99% | >98% | Purity can be affected by mixing and temperature control. |
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What are the possible causes?
-
Answer: Low yield can stem from several factors:
-
Inactive Acetylating Agent: Acetic anhydride can hydrolyze if not stored properly. Use a fresh bottle of the reagent.
-
Incomplete Reaction: The reaction may not have reached completion. Confirm the absence of the starting material (4-aminoacetophenone) by TLC before workup. If necessary, extend the reaction time or slightly increase the temperature.
-
Losses During Workup: Ensure efficient extraction and minimize transfer losses. During recrystallization, using an excessive amount of solvent can lead to significant product loss.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows multiple spots on the TLC plate, even after purification. What are these impurities and how can I remove them?
-
Answer: The most common impurity is the di-acetylated byproduct, N-acetyl-N-(4-acetylphenyl)acetamide. This forms when the reaction temperature is too high or if an excessive amount of acetic anhydride is used.
-
Solution: To minimize its formation, maintain strict temperature control during the addition of acetic anhydride. If the di-acetylated product has formed, it can be challenging to remove by simple recrystallization. Column chromatography may be necessary for complete purification.
-
Issue 3: Product is Colored (Yellow or Brownish)
-
Question: The isolated this compound is not a white solid. What is the cause of the color and how can it be removed?
-
Answer: A colored product often indicates the presence of oxidized impurities from the starting 4-aminoacetophenone, which can be sensitive to air and light.
-
Solution: To obtain a colorless product, you can treat a solution of the crude product with activated charcoal before the final recrystallization step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
-
Issue 4: Difficulty in Product Crystallization
-
Question: I am having trouble getting my product to crystallize out of the recrystallization solvent. What can I do?
-
Answer: Difficulty in crystallization can be due to several reasons:
-
Solution is Not Saturated: If too much solvent was used for recrystallization, the solution might not be saturated enough for crystals to form upon cooling. Try to evaporate some of the solvent to concentrate the solution.
-
Supersaturated Solution: Sometimes, a solution can become supersaturated and resistant to crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound to induce crystallization.
-
Oily Impurities: The presence of oily byproducts can inhibit crystallization. If this is the case, an initial purification step like column chromatography might be required before recrystallization.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Validation & Comparative
A Comparative Guide to Impurity Profiling and Identification Techniques for N-(4-Acetylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the impurity profiling and identification of N-(4-Acetylphenyl)acetamide, a key intermediate and potential active pharmaceutical ingredient (API). The presence of impurities can significantly impact the safety, efficacy, and stability of pharmaceutical products, making robust analytical control essential. This document offers an objective evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols to inform method selection and development.
Executive Summary
The selection of an appropriate analytical technique for impurity profiling of this compound is contingent on the nature of the impurities and the specific analytical objective. Due to its polarity and thermal stability, HPLC is the most versatile and widely employed technique for routine purity assessment and quantification of known and non-volatile impurities. GC-MS is highly effective for the analysis of volatile and semi-volatile impurities, often requiring derivatization for polar analytes like this compound. For definitive identification and structural elucidation of unknown impurities and degradation products, hyphenated techniques such as LC-MS are indispensable, providing both chromatographic separation and mass spectrometric information. NMR spectroscopy serves as a powerful tool for absolute structure confirmation and can also be used for quantitative analysis (qNMR) without the need for reference standards of the impurities themselves. A multi-faceted approach, leveraging the strengths of each technique, is often the most effective strategy for comprehensive impurity profiling.
Comparison of Analytical Techniques
The following table summarizes the performance characteristics of the primary analytical techniques for the impurity profiling of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | qNMR |
| Analyte Suitability | Excellent for polar, non-volatile, and thermally stable compounds. | Suitable for volatile and thermally stable compounds; often requires derivatization for polar analytes. | Excellent for a wide range of polarities and thermal stabilities. | Applicable to any soluble compound with NMR-active nuclei. |
| Primary Application | Quantitative analysis of known impurities and main component assay. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | Identification of unknown impurities and degradation products; trace-level quantification. | Absolute structure elucidation and quantification without identical reference standards. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can be complex, often requiring derivatization to increase volatility. | Generally simple, similar to HPLC. | Simple dissolution in a deuterated solvent. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~pg - ng level (analyte dependent) | ~pg - fg level | ~µg - mg level (analyte and field strength dependent) |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 µg/mL | ~ng level (analyte dependent) | ~fg - pg level | ~mg level |
| Precision (%RSD) | < 2% | < 5% (can be higher with derivatization) | < 5% | < 1% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 | Not applicable in the same way as chromatographic techniques. |
| Throughput | High | Moderate to High | Moderate | Low to Moderate |
Potential Impurities of this compound
A thorough understanding of potential impurities is crucial for developing effective analytical methods. Impurities in this compound can originate from the synthetic route (process-related impurities) or from degradation of the drug substance over time (degradation products).[1]
Process-Related Impurities:
-
Starting Materials: 4-Aminoacetophenone, Acetic Anhydride, Acetanilide.
-
Intermediates: Unreacted starting materials or intermediates from alternative synthetic pathways.
-
By-products: Di-acetylated products or other related substances formed during the reaction.[2]
Degradation Products:
-
Hydrolysis Products: 4-Aminoacetophenone (from hydrolysis of the amide bond).
-
Oxidation Products: N-(4-acetylphenyl)formamide and other oxidation derivatives.
-
Photodegradation Products: Products formed upon exposure to light.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from established procedures for similar acetamide derivatives and should be validated for their intended use.[2]
Stability-Indicating HPLC-UV Method
This method is suitable for the quantification of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30.1-35 min (10% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh 25 mg of the this compound sample and dissolve in 25 mL of mobile phase.
-
GC-MS Method for Volatile Impurities
This method is used to identify and quantify residual solvents and other volatile impurities.
-
Instrumentation: Headspace Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial Temperature: 40°C, hold for 5 minutes. Ramp: 10°C/min to 240°C. Hold: 5 minutes at 240°C.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 250°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Mass Spectrometer: Full scan mode (m/z 35-350).
-
Sample Preparation: Prepare standards and samples according to USP <467> guidelines.
LC-MS/MS Method for Impurity Identification
This method is suitable for the sensitive detection and structural elucidation of impurities.
-
Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
LC Conditions: As described in the HPLC-UV method.
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer:
-
Full Scan (MS1): m/z 100-1000.
-
Product Ion Scan (MS/MS): For precursor ions of interest to obtain fragmentation patterns.
-
-
Data Analysis: Identify potential impurities by comparing the mass-to-charge ratios in the sample to known impurities or by interpreting the fragmentation patterns of unknown peaks.
NMR Spectroscopy for Structural Elucidation
NMR provides definitive structural confirmation of this compound and its impurities.
-
Instrument: 400 MHz NMR Spectrometer (or higher field strength for better resolution).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).
-
Procedure: Dissolve 5-10 mg of the isolated impurity or the bulk sample in approximately 0.7 mL of the deuterated solvent. Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra as needed for complete structural assignment.[3]
Mandatory Visualizations
Caption: Experimental workflow for impurity profiling.
Caption: API and its potential impurities.
References
A Comparative Guide to Validating the Purity of Synthesized N-(4-Acetylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized N-(4-Acetylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals. We present detailed experimental protocols, comparative data, and an evaluation against alternative acetamide-based active pharmaceutical ingredients (APIs).
Introduction to this compound Purity Validation
This compound, also known as 4'-acetamidoacetophenone, is a crucial building block in organic synthesis. Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. Rigorous analytical validation is therefore essential to identify and quantify any process-related impurities or degradation products. This guide focuses on the three principal analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Analytical Techniques for Purity Validation
A multi-pronged approach utilizing orthogonal analytical techniques is the most robust strategy for comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating the main compound from its impurities. A reversed-phase HPLC method is typically employed for this compound.
Table 1: Comparative HPLC Purity Analysis of Acetamide Derivatives
| Compound | Class | Typical Purity (%) | Potential Impurities |
| This compound | Synthetic Intermediate | > 98% | 4-Aminoacetophenone, Di-acetylated impurity |
| Lidocaine | Anesthetic | > 99% | 2,6-Dimethylaniline |
| Phenacemide | Anticonvulsant | > 98% | Phenylacetic acid, Urea |
| Indomethacin | Anti-inflammatory | > 99% | Related substances from synthesis |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both identification and quantification of the analyte and its impurities. Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the impurity itself.[1][2][3][4][5]
Table 2: Comparative ¹H NMR Data for Purity Analysis
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Impurity Signals to Monitor |
| This compound | ~2.2 (s, 3H, COCH₃), ~2.6 (s, 3H, COCH₃), ~7.6 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~8.0 (br s, 1H, NH) | Signals for 4-Aminoacetophenone (~3.8 ppm, NH₂) |
| Lidocaine | ~1.1 (t, 6H, CH₂CH₃), ~2.2 (s, 6H, Ar-CH₃), ~2.7 (q, 4H, CH₂CH₃), ~3.7 (s, 2H, COCH₂), ~7.0-7.2 (m, 3H, Ar-H) | Signals for 2,6-Dimethylaniline |
| Phenacemide | ~3.6 (s, 2H, CH₂), ~5.5 (br s, 2H, NH₂), ~7.2-7.4 (m, 5H, Ar-H), ~8.1 (br s, 1H, NH) | Signals for Phenylacetic acid and Urea |
| Indomethacin | Varies depending on solvent | Specific signals for known related substances |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the synthesized compound and to identify unknown impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.
Table 3: Comparative Mass Spectrometry Data
| Compound | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions |
| This compound | 178.08 | 136 ([M+H-CH₂CO]⁺), 94 ([M+H-CH₂CO-CH₂CO]⁺) |
| Lidocaine | 235.18 | 86 ([C₅H₁₂N]⁺) |
| Phenacemide | 179.08 | 136, 91 |
| Indomethacin | 358.08 | 139, 111 |
Experimental Protocols
HPLC Method for Purity Determination of this compound
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Acetonitrile and water (gradient or isocratic), often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A typical isocratic mobile phase could be Acetonitrile:Water (60:40 v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
¹H NMR Method for Structural Confirmation and Purity Estimation
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of an internal standard with a known purity (for qNMR), such as maleic anhydride or dimethyl sulfone, if absolute quantification is desired.
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is used.
Data Analysis:
-
Integrate the signals corresponding to the protons of this compound and any visible impurities.
-
The relative purity can be estimated by comparing the integral of the main compound's signals to the integrals of the impurity signals. For qNMR, the purity is calculated relative to the known amount of the internal standard.
Mass Spectrometry Method for Molecular Weight Confirmation
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If necessary, perform tandem MS (MS/MS) to obtain fragmentation information for structural confirmation.
Data Analysis:
-
Compare the observed m/z of the molecular ion with the theoretical exact mass of this compound.
Visualization of Experimental Workflows
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for NMR Purity Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Comparison with Alternative Acetamide-Containing APIs
The analytical principles for validating the purity of this compound are broadly applicable to other acetamide-containing APIs. However, the specific methodologies and potential impurities will differ based on the molecular structure and synthetic route of each compound.
-
Lidocaine: As a basic amine, HPLC methods may require different mobile phase pH to ensure good peak shape. The primary impurity of concern is often the starting material, 2,6-dimethylaniline.[6][7][8][9][10]
-
Phenacemide: This anticonvulsant may have unreacted starting materials like phenylacetic acid and urea as potential impurities.[11]
-
Indomethacin: Being a more complex molecule, its impurity profile can be more varied, arising from different synthetic pathways. A combination of HPLC and NMR is often crucial for complete characterization.[1][2][3][12][13]
Conclusion
Validating the purity of synthesized this compound requires a systematic approach employing a combination of chromatographic and spectroscopic techniques. HPLC is indispensable for quantitative purity assessment and the separation of impurities. NMR provides unequivocal structural confirmation and can be used for quantitative analysis, while mass spectrometry is essential for confirming molecular weight and identifying unknown components. By employing the detailed protocols and comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of their synthesized this compound, ensuring its suitability for downstream applications.
References
- 1. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indomethacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. brieflands.com [brieflands.com]
- 7. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Review of characteristics and analytical methods for determination of indomethacin [ouci.dntb.gov.ua]
- 13. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(4-Acetylphenyl)acetamide and Paracetamol as Starting Materials in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of an appropriate starting material is a critical decision that influences reaction efficiency, yield, and the overall economic viability of the process. This guide provides an objective comparison of two structurally related compounds, N-(4-Acetylphenyl)acetamide and the widely-known analgesic, paracetamol (N-(4-hydroxyphenyl)acetamide), as precursors in the synthesis of more complex molecules. This analysis is supported by physicochemical data, theoretical reactivity considerations, and established experimental protocols.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule, which dictate their behavior in a reaction environment. Both compounds share a core acetamide group attached to a benzene ring, but differ in the para-substituent: a hydroxyl group in paracetamol and an acetyl group in this compound. This seemingly minor difference has significant implications for their reactivity.
| Property | This compound | Paracetamol (Acetaminophen) |
| IUPAC Name | This compound[1] | N-(4-hydroxyphenyl)acetamide[2] |
| Molecular Formula | C₁₀H₁₁NO₂[1] | C₈H₉NO₂[3] |
| Molecular Weight | 177.20 g/mol [4] | 151.16 g/mol [3] |
| Melting Point | 169 °C[5] | 169–170.5 °C[2] |
| Appearance | - | White crystalline powder[2][6] |
| Solubility | - | Soluble in water (1:70), ethanol (1:7), acetone (1:13)[2] |
| pKa | - | ~9.0–9.5[2] |
Reactivity and Performance as Starting Materials
The key distinction in the chemical behavior of this compound and paracetamol as starting materials lies in the nature of their para-substituents.
Paracetamol possesses a phenolic hydroxyl group, which is a versatile functional handle for a variety of chemical transformations. The oxygen atom is nucleophilic and can readily participate in reactions such as:
-
O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated to form a phenoxide ion, a potent nucleophile for reaction with alkyl halides to form ethers. A classic example is the synthesis of phenacetin.[7][8][9]
-
O-Acylation: The hydroxyl group can be acylated to form esters.
The electron-donating nature of the hydroxyl group also activates the aromatic ring towards electrophilic substitution, although the acetamido group is also an activating, ortho-, para-directing group.
This compound , on the other hand, features a ketone functional group (acetyl group) at the para-position. This group offers different synthetic possibilities:
-
Reactions of the Carbonyl Group: The ketone can undergo reactions typical of carbonyls, such as reduction to a secondary alcohol, reductive amination, or condensation reactions.
-
Reactions at the α-Carbon: The protons on the methyl group of the acetyl substituent are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.
Comparative Reactivity in a Common Transformation: O-Alkylation
Experimental Protocols
Below are detailed experimental protocols for reactions utilizing paracetamol as a starting material. Due to a lack of directly comparable published protocols for this compound in similar transformations, a representative protocol for the synthesis of a derivative from this compound is also provided.
Protocol 1: Synthesis of Phenacetin from Paracetamol (Williamson Ether Synthesis)[7][8]
Objective: To synthesize phenacetin (N-(4-ethoxyphenyl)acetamide) from paracetamol via O-alkylation.
Materials:
-
Paracetamol (acetaminophen)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (CH₃CH₂I)
-
2-Butanone (methyl ethyl ketone, MEK)
-
tert-Butyl methyl ether (TBME)
-
5% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous calcium chloride (CaCl₂)
-
Water
Procedure:
-
To a 25 mL round-bottom flask, add paracetamol (500 mg), anhydrous potassium carbonate (665 mg), and 2-butanone (7 mL).[7]
-
Add ethyl iodide (0.64 mL) to the mixture.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux with stirring for 1 hour.[7]
-
After cooling to room temperature, add 4 mL of water to dissolve the solid.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with tert-butyl methyl ether (4 x 1 mL).
-
Combine the organic layers and wash sequentially with 5% NaOH solution (2 x 4 mL) and brine (1 x 5 mL).[7]
-
Dry the organic layer over anhydrous calcium chloride.
-
Decant the dried solution and evaporate the solvent to obtain the crude phenacetin.
-
Recrystallize the crude product from water to obtain pure phenacetin.[7]
Expected Yield: Yields for this reaction are typically in the range of 50-95% in laboratory settings.[12]
Protocol 2: Synthesis of N-(4-((E)-3-aryl-acryloyl)phenyl)acetamide Derivatives from this compound
Objective: To synthesize chalcone-like derivatives from this compound via a Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5.0 mL) in a suitable reaction vessel.
-
Add a catalytic amount of potassium hydroxide.
-
The reaction can be stirred at room temperature or subjected to sonication.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically cooled in an ice-water bath to induce precipitation of the product.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
Visualizing Workflows and Pathways
Logical Workflow for Derivative Synthesis
This diagram illustrates the conceptual synthetic pathways from both starting materials to a hypothetical common derivative type (an ether).
Caption: Comparative synthetic routes to an ether derivative.
Paracetamol Metabolism and Bioactivation Pathway
While not a synthetic pathway in the traditional sense, understanding the metabolic fate of paracetamol is crucial for drug development professionals. This pathway highlights the generation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for its hepatotoxicity at high doses.
Caption: Metabolic pathways of paracetamol leading to detoxification and toxicity.
Conclusion
-
Paracetamol is an ideal precursor for reactions involving its phenolic hydroxyl group, such as O-alkylation and O-acylation, providing a direct and efficient route to a variety of derivatives. Its utility is well-documented with numerous established experimental protocols.
-
This compound provides a scaffold for synthetic transformations targeting the ketone functionality, opening avenues for the creation of derivatives through reactions at the carbonyl carbon or the α-carbon.
The choice between these two starting materials will ultimately depend on the desired final product and the intended synthetic strategy. For the synthesis of ethers and esters of the core structure, paracetamol is the more direct and likely higher-yielding starting material. For derivatives requiring modification at the para-position that are not directly accessible from a hydroxyl group, this compound presents a valuable alternative. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of novel synthetic pathways.
References
- 1. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. This compound [stenutz.eu]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. homework.study.com [homework.study.com]
- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
A Cross-Validation Guide: HPLC and qNMR for Purity Assessment of N-(4-Acetylphenyl)acetamide
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) like N-(4-Acetylphenyl)acetamide (also known as paracetamol or acetaminophen) is a cornerstone of quality control. This guide provides an objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By presenting detailed experimental protocols and comparative performance data, this document serves as a practical resource for validating the purity of this widely used analgesic.
The integrity of a pharmaceutical product is fundamentally linked to the purity of its API. Impurities can arise from starting materials, synthetic by-products, or degradation, and may impact the safety and efficacy of the final drug product. Therefore, employing robust and orthogonal analytical methods is critical. HPLC, a cornerstone of separation science, excels at detecting and quantifying trace impurities, while qNMR, a primary ratio method, offers absolute quantification without the need for a specific reference standard of the analyte itself. This guide explores the synergistic use of these two techniques to provide a comprehensive purity profile of this compound.
Comparative Purity Analysis: HPLC vs. qNMR
A comparative analysis highlights the distinct advantages and performance characteristics of each technique. While HPLC often provides superior sensitivity for trace impurities, qNMR delivers exceptional accuracy for the absolute quantification of the main component and can simultaneously identify and quantify impurities without specific reference standards. The following table summarizes typical performance data for the purity assessment of this compound.
| Analytical Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Chromatographic Separation | Nuclear Spin Properties in a Magnetic Field |
| Quantitation | Relative (Area % without response factors) or Absolute (with certified reference standards) | Absolute (with internal standard) |
| Purity Assay (%) | > 99.5% (typically determined by area normalization or against a reference standard) | > 99.5% (determined against a certified internal standard) |
| Precision (%RSD) | ≤ 0.25%[1] | Typically < 1% |
| Limit of Detection (LOD) | 0.05 µg/mL to 0.86 µg/mL[1][2] | ~0.05% to 0.1% of the main component |
| Limit of Quantitation (LOQ) | 0.15 µg/mL to 2.6 µg/mL[1][2][3] | ~0.15% to 0.3% of the main component |
| Throughput | Higher, with typical run times of 10-30 minutes per sample.[4] | Lower, as qNMR requires longer relaxation delays for accurate quantification. |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
| Destructive Analysis | Yes | No, the sample can be recovered. |
Experimental Protocols
Detailed and validated methodologies are crucial for obtaining reliable and reproducible results. The following protocols are based on established pharmacopeial methods and standard practices for HPLC and qNMR analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established reversed-phase HPLC methods for the purity and impurity analysis of paracetamol.[1][3]
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals: Paracetamol Reference Standard (USP or Ph. Eur. grade), HPLC grade methanol, HPLC grade acetonitrile, potassium dihydrogen phosphate, and orthophosphoric acid.
-
Sample: this compound API powder.
2. Chromatographic Conditions:
-
Mobile Phase A: 2.72 g of potassium dihydrogen phosphate in 1000 mL of water, with pH adjusted to 3.0 using orthophosphoric acid.[1]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution: A typical gradient might start at 90% A and 10% B, ramping to increase the percentage of organic modifier (B) to elute more retained impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 243 nm or 254 nm.[3]
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Standard Solution: Accurately weigh about 25 mg of Paracetamol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
4. Data Analysis:
-
The purity is calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%[1]
-
This calculation assumes that the response factors of the impurities are similar to that of the main compound. For a more accurate assay, quantification should be performed against the Paracetamol Reference Standard.
Quantitative NMR (qNMR) Protocol
This protocol outlines the general steps for determining the absolute purity of this compound using an internal standard.
1. Instrumentation and Materials:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Internal Standard: A certified reference material with high purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and signals that do not overlap with the analyte.
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample: this compound API powder.
2. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh (to 0.01 mg) a suitable amount of the internal standard into the same vial. The molar ratio should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans (e.g., 8 to 64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Acquisition Time: Typically 2-4 seconds.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
Visualization of Methodologies
To better illustrate the processes, the following diagrams outline the experimental workflow and the logical comparison between the two techniques.
Conclusion
Both HPLC and qNMR are indispensable and powerful tools for the purity assessment of this compound. They are not mutually exclusive but rather complementary or orthogonal techniques. HPLC is exceptionally suited for routine quality control, offering high throughput and excellent sensitivity for detecting trace impurities.[1][3] In contrast, qNMR serves as a primary method that provides an accurate, absolute purity value and simultaneously confirms the structure of the API and its impurities, often without the need for specific impurity reference standards.
For a comprehensive and robust purity validation, a combined approach is recommended. HPLC can establish a detailed impurity profile and demonstrate high sensitivity, while qNMR can provide a highly accurate, absolute purity value for the bulk material and confirm chemical identity. This dual approach ensures the highest level of confidence in the quality and integrity of this compound, meeting the stringent requirements of pharmaceutical development and manufacturing.
References
A Spectroscopic Showdown: Comparing N-(4-Acetylphenyl)acetamide and Its Isomers
A detailed spectroscopic analysis of N-(2-Acetylphenyl)acetamide, N-(3-Acetylphenyl)acetamide, and N-(4-Acetylphenyl)acetamide reveals distinct differences in their spectral fingerprints, providing researchers and drug development professionals with crucial data for identification and characterization. This guide presents a comparative overview of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The positional isomerism of the acetyl group on the phenyl ring in these three compounds leads to subtle yet significant variations in their molecular structure and electronic environment. These differences are directly reflected in their interaction with electromagnetic radiation, resulting in unique spectroscopic signatures that are essential for their unambiguous identification and differentiation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the ortho, meta, and para isomers of N-(Acetylphenyl)acetamide.
Infrared (IR) Spectroscopy
| Isomer | N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | C=O Stretch (Acetyl) (cm⁻¹) | N-H Bend (Amide II) (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| N-(2-Acetylphenyl)acetamide | ~3300 | ~1660 | ~1680 | ~1530 | ~3050 |
| N-(3-Acetylphenyl)acetamide | ~3290 | ~1670 | ~1685 | ~1550 | ~3060 |
| This compound | ~3305 | ~1665 | ~1675 | ~1540 | ~3070 |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (400 MHz, CDCl₃)
| Isomer | δ (ppm), Multiplicity, J (Hz) - Acetyl CH₃ | δ (ppm), Multiplicity - Amide NH | δ (ppm), Multiplicity, J (Hz) - Aromatic Protons | δ (ppm), Multiplicity - Acetamido CH₃ |
| N-(2-Acetylphenyl)acetamide | 2.65 (s) | 11.2 (br s) | 8.65 (d, J=8.4), 7.85 (d, J=7.8), 7.55 (t, J=7.8), 7.15 (t, J=7.5) | 2.25 (s) |
| N-(3-Acetylphenyl)acetamide) | 2.60 (s) | 8.0 (br s) | 8.10 (s), 7.80 (d, J=7.6), 7.65 (d, J=8.0), 7.40 (t, J=7.8) | 2.20 (s) |
| This compound | 2.55 (s) | 8.2 (br s) | 7.90 (d, J=8.8), 7.65 (d, J=8.8) | 2.20 (s) |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (100 MHz, CDCl₃)
| Isomer | δ (ppm) - Acetyl C=O | δ (ppm) - Amide C=O | δ (ppm) - Aromatic Carbons | δ (ppm) - Acetyl CH₃ | δ (ppm) - Acetamido CH₃ |
| N-(2-Acetylphenyl)acetamide | 204.0 | 169.5 | 140.0, 134.0, 131.5, 123.0, 122.5, 121.0 | 29.0 | 25.0 |
| N-(3-Acetylphenyl)acetamide | 198.0 | 168.5 | 138.5, 138.0, 129.5, 127.0, 123.0, 118.5 | 26.5 | 24.5 |
| This compound | 197.0 | 168.5 | 142.5, 133.0, 129.5 (2C), 118.5 (2C) | 26.5 | 24.5 |
Mass Spectrometry (Electron Ionization - EI)
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| N-(2-Acetylphenyl)acetamide | 177 | 135, 120, 92, 65 |
| N-(3-Acetylphenyl)acetamide | 177 | 135, 120, 92, 65 |
| This compound | 177 | 135, 120, 92, 65 |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
¹H NMR: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 scans were co-added.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Typically, 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra were obtained using the KBr pellet method. A small amount of the solid sample (approximately 1-2 mg) was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed on a GC-MS system. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was injected into the gas chromatograph. The compound was separated from the solvent and introduced into the ion source of the mass spectrometer. The molecules were ionized by a 70 eV electron beam. The resulting positively charged ions were then accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
Visualization of the Comparative Workflow
The logical flow of the spectroscopic comparison process is illustrated in the diagram below.
This comprehensive guide provides a foundational dataset for the spectroscopic differentiation of N-(2-Acetylphenyl)acetamide, N-(3-Acetylphenyl)acetamide, and this compound. The distinct spectral features highlighted herein can be instrumental in quality control, reaction monitoring, and the development of new pharmaceutical agents.
Biological activity comparison of N-(4-Acetylphenyl)acetamide derivatives
A Comprehensive Guide to the Biological Activities of N-(4-Acetylphenyl)acetamide Derivatives
Researchers, scientists, and professionals in drug development are constantly seeking novel compounds with therapeutic potential. Among these, this compound and its derivatives have emerged as a versatile scaffold exhibiting a wide range of biological activities. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid in the exploration of their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.
Diverse Biological Landscape of Acetamide Derivatives
This compound derivatives are crucial structural components found in numerous small-molecule drugs and natural products.[1] Their broad spectrum of biological activities includes antimicrobial, anti-inflammatory, antitumor, anti-HIV, antiviral, anticonvulsant, analgesic, anticancer, anti-allergic, sedative-hypnotic, and antihypertensive effects.[1] The versatility in the synthesis of these derivatives has allowed for the exploration and enhancement of their biological profiles.
Antimicrobial and Antifungal Efficacy
Several studies have highlighted the potent antimicrobial and antifungal properties of this compound derivatives. These compounds have shown efficacy against various bacterial and fungal strains, making them promising candidates for the development of new anti-infective agents.
A series of N-phenylacetamide derivatives featuring 4-arylthiazole moieties demonstrated significant in vitro antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc).[2] Notably, compound A1 (N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide) exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which is superior to the commercial bactericides bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM).[2]
Furthermore, the synthesis of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues has yielded compounds with antimicrobial potency comparable to standard drugs like fluconazole and chloramphenicol.[3] The antifungal activity of these derivatives was evaluated against F. oxysporum, A. flavus, C. capsici, and C. krusei, with some compounds showing efficacy nearly identical to fluconazole.[3] Similarly, their antibacterial activity against E. coli, R. solanacearum, C. botulinum, and B. subtilis was comparable to chloramphenicol.[3]
Another study focused on dithiocarbamate derivatives synthesized from N-(4-methoxyphenyl)acetamide and N-phenylacetamide.[4] Sodium acetyl(4-methoxyphenyl)carbamodithioate, at a concentration of 0.4%, completely inhibited the growth of the phytopathogen Fusarium oxysporum and showed a maximum zone of inhibition of 18 mm against Pectobacterium carotovorum bacteria.[4]
Table 1: Antibacterial Activity of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [2]
| Compound | R | EC50 (µM) against Xoo |
| A1 | 4-F | 156.7 |
| A4 | 4-Cl | >500 |
| A7 | 4-Br | 210.3 |
| A10 | 3-CF3 | 189.5 |
| A12 | H | 245.8 |
| Bismerthiazol | - | 230.5 |
| Thiodiazole Copper | - | 545.2 |
Anticancer Potential
The anticancer activity of this compound derivatives has been a significant area of investigation. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line.[5][6] Compounds bearing a nitro moiety (2a-2c) showed higher cytotoxicity than those with a methoxy moiety (2d-2f).[5][6] Specifically, compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most active against the PC3 cell line, comparable to the reference drug imatinib (IC50 = 40 μM).[5][6]
Furthermore, investigations into 2-(substituted phenoxy) acetamide derivatives identified that compounds with halogens on the aromatic ring favored anticancer activity.[7] Compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer, anti-inflammatory, and analgesic activities.[7] The anticancer activity was assessed against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines.[7]
Table 2: In-vitro Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [5][6]
| Compound | R | PC3 (Prostate) | MCF-7 (Breast) |
| 2b | o-NO2 | 52 | >100 |
| 2c | p-NO2 | 80 | 100 |
| Imatinib | - | 40 | 98 |
The proposed mechanism for the anticancer activity of many phenylacetamide derivatives involves the induction of apoptosis, a programmed cell death, in cancer cells.[8][9] This is often mediated through the modulation of key proteins involved in the apoptotic signaling cascade.
Caption: Proposed mechanism of anticancer activity.
Anti-inflammatory and Antioxidant Properties
Several this compound derivatives have demonstrated significant anti-inflammatory and antioxidant activities. These properties are crucial in combating various diseases associated with inflammation and oxidative stress.
One study reported the synthesis and antioxidant activity of new acetamide derivatives, evaluating their ability to scavenge ABTS radicals and reduce ROS and NO production in macrophages.[10][11] Compounds 40006 and 40007 showed promising results in the ABTS and brine shrimp tests.[10] Compound 40006 also significantly reduced ROS production in tBOH-stimulated J774.A1 macrophages.[10]
Furthermore, N-(2-hydroxy phenyl) acetamide was shown to inhibit inflammation-related cytokines and ROS in adjuvant-induced arthritic rats.[12] Treatment with this compound significantly retarded the increase in paw edema volume and reduced the serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha.[12]
The anti-inflammatory mechanism of some acetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling pathway.[13]
Caption: Experimental workflow for evaluating anti-inflammatory and antioxidant activity.
Experimental Protocols
General Synthesis of N-phenylacetamide Derivatives
A common method for synthesizing N-phenylacetamide derivatives involves the reaction of a substituted aniline with a substituted acetyl chloride or carboxylic acid. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can be synthesized by reacting 2-(4-fluorophenyl)acetyl chloride with various substituted anilines in a suitable solvent.[5]
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The antibacterial and antifungal activities of the synthesized compounds are often evaluated using the agar well diffusion method. A standardized microbial suspension is uniformly spread on the surface of a suitable agar medium. Wells are then made in the agar, and a specific concentration of the test compound dissolved in a solvent (like DMSO) is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[3][4]
In-vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[9]
Caption: Workflow of the MTT assay for cytotoxicity.
Conclusion
This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. The ease of their synthesis and the ability to introduce various substituents allow for the fine-tuning of their pharmacological properties. The data presented in this guide highlights their potential as leads for the development of new antimicrobial, anticancer, and anti-inflammatory agents. Further research focusing on structure-activity relationships and mechanistic studies will be crucial in optimizing these derivatives for therapeutic applications.
References
- 1. galaxypub.co [galaxypub.co]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Columns for N-(4-Acetylphenyl)acetamide (Acetaminophen) Separation
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of N-(4-Acetylphenyl)acetamide, globally recognized as acetaminophen or paracetamol. The choice of HPLC column is paramount as it directly influences critical performance parameters such as resolution, peak shape, and analysis time. This guide provides a comparative overview of various HPLC columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.
Comparative Performance of HPLC Columns
The separation of this compound has been successfully achieved on a variety of reversed-phase and mixed-mode columns. The following table summarizes the performance of different columns based on published experimental data.
| Column Type | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | Detection (nm) | Analyte Retention Time (min) | Key Performance Insights |
| C18 | 250 x 4.6 mm, 5 µm | Methanol:Water (30:70 v/v) | 1.0 | Ambient | 243 | 4.48 | Good retention and linearity (R² = 0.9998) were achieved without the use of buffers, offering a simple and economical method.[1] |
| C18 | Not Specified | Acetonitrile:Water (75:25 v/v) | 1.0 | Ambient | 280 | 0.53 - 0.55 | Very short retention time, suitable for rapid screening of acetaminophen in different painkiller formulations.[2] |
| C18 | 250 x 4.5 mm, 5 µm | 0.01M KH₂SO₄:Acetonitrile (85:15 v/v) | 1.0 | Ambient | 265 | 3.13 | Demonstrated good resolution from caffeine (RT 3.83 min) with a tailing factor of not more than 1.5.[3] |
| Mixed-Mode C18/SCX | 250 x 4.6 mm, 5 µm | Gradient: Phosphate buffer (pH 4.88) and Methanol | 0.8-1.2 | Ambient | 230 | 5.29 | Excellent resolution (Rs > 2.5) from its main impurities, including 4-aminophenol and p-benzoquinone, in under 15 minutes.[4] |
| Phenyl-Hexyl | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Phenyl-Hexyl columns provide alternative selectivity to C18, which is particularly useful for separating aromatic compounds. They can resolve components that are not separated on a C18 phase.[5][6] |
| Newcrom R1 (RP) | Not Specified | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Not Specified | Not Specified | A reverse-phase column with low silanol activity, suitable for the analysis of N-(p-Acetylphenyl)acetamide and its derivatives.[7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are the protocols for the key experiments cited in the comparison table.
Method 1: Buffer-Free C18 Analysis [1]
-
Column: Eclipse plus C-18 RP column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 243 nm.
-
Sample Preparation: Tablets were dissolved in the mobile phase to achieve concentrations within the linear range of 1-50 µg/mL.
Method 2: Rapid C18 Screening [2]
-
Column: Slim C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Photodiode array detector at 280 nm.
-
Sample Preparation: Twenty tablets were finely ground, and a portion of the powder was dissolved in acetonitrile or methanol, sonicated for 15 minutes, and then filtered.
Method 3: C18 Separation from Caffeine [3]
-
Column: XDB C18 column (250 x 4.5 mm, 5 µm).
-
Mobile Phase: 0.01M Potassium dihydrogen sulfate (KH₂SO₄) and Acetonitrile in an 85:15 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Standard stock solutions were prepared by accurately weighing and dissolving paracetamol and caffeine in the mobile phase.
Method 4: Mixed-Mode Separation of Impurities [4]
-
Column: Hypersil Duet C18/SCX (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient program with a mixture of phosphate buffer (pH = 4.88) and methanol.
-
0-8 min: Methanol increases from 20% to 50%.
-
8-10 min: Methanol held at 50%.
-
10-12 min: Methanol increases to 60%.
-
-
Flow Rate: 0.8 mL/min for the first 12 minutes, then increased to 1.2 mL/min from 12-14 min.
-
Injection Volume: 5 µL.
-
Detection: UV at 230 nm.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Discussion on Column Selection
-
C18 Columns: As the most common type of reversed-phase column, C18 phases are widely used for the analysis of acetaminophen. They offer robust performance and are suitable for both simple quantification and separation from other active ingredients like caffeine.[1][2][3] The primary retention mechanism is hydrophobic interaction.
-
Phenyl-Hexyl Columns: These columns provide an alternative selectivity compared to C18 columns.[5][6] The phenyl group allows for π-π interactions with aromatic analytes like this compound. This can be particularly advantageous when separating it from structurally similar impurities or other aromatic compounds where a C18 column may not provide adequate resolution.[6] Phenyl-Hexyl phases combine both aromatic character and aliphatic hydrophobicity, offering a unique and powerful tool for method development.[10]
-
Mixed-Mode Columns (e.g., C18/SCX): For complex samples containing acetaminophen and its impurities, which can have varying polarities and ionic states, mixed-mode columns are highly effective. The combination of reversed-phase (C18) and strong cation-exchange (SCX) functionalities allows for the simultaneous separation of neutral, acidic, and basic compounds in a single run.[4] This is particularly useful for stability-indicating methods and impurity profiling.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for acetaminophen itself, HILIC is a powerful technique for retaining and separating very polar compounds that are not well-retained on traditional reversed-phase columns. This could be a valuable approach if analyzing highly polar metabolites or degradation products of acetaminophen.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Acetamide, N-(4-propoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. support.waters.com [support.waters.com]
A Comparative Guide to N-(4-Acetylphenyl)acetamide Reference Standards for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the purity and characterization of reference standards are paramount for accurate analytical method development, validation, and quality control of active pharmaceutical ingredients (APIs). N-(4-Acetylphenyl)acetamide, a known impurity of the widely used analgesic and antipyretic drug Acetaminophen (Paracetamol), serves as a critical reference material for impurity profiling and ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of this compound reference standards with relevant alternatives, supported by detailed experimental data and protocols.
Physicochemical Properties and Identification
A thorough understanding of the fundamental physicochemical properties is the first step in the characterization of a reference standard.
| Property | This compound | Acetaminophen (Alternative) | p-Aminophenol (Alternative) |
| CAS Number | 2719-21-3[1] | 103-90-2 | 123-30-8 |
| Molecular Formula | C₁₀H₁₁NO₂[1][2][3] | C₈H₉NO₂ | C₆H₇NO |
| Molecular Weight | 177.20 g/mol [2][3] | 151.16 g/mol | 109.13 g/mol |
| Appearance | White to off-white solid | White crystalline powder | White or light yellow-brown crystals[4] |
| Melting Point | 166-170 °C[5] | 168-172 °C | 185-189 °C |
| Solubility | Soluble in chloroform. | Moderately soluble in alcohols, can be recrystallized from hot water.[6] | Slightly soluble in water and ethanol, insoluble in benzene and chloroform.[4] |
Purity and Assay Comparison
The certified purity is a critical attribute of a reference standard. The following table summarizes typical purity values obtained by High-Performance Liquid Chromatography (HPLC).
| Reference Standard | Supplier Example | Purity (by HPLC) |
| This compound | CookeChem | ≥ 98%[5] |
| Acetaminophen | MedChemExpress | 99.97% |
| p-Aminophenol | Sigma-Aldrich (USP Reference Standard) | Conforms to USP specifications |
Spectroscopic Characterization Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of reference standards. The following tables provide key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.04 | d, J = 8.44 Hz | 2H | Aromatic protons ortho to acetyl group |
| 7.33 | d, J = 8.44 Hz | 2H | Aromatic protons ortho to acetamido group |
| 3.33 | s | 3H | N-CH₃ |
| 2.65 | s | 3H | COCH₃ |
| 1.97 | s | 3H | NHCOCH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 197.02 | C=O (acetyl group) |
| 170.25 | C=O (acetamido group) |
| 148.63 | Aromatic C-N |
| 129.92 | Aromatic CH |
| 127.08 | Aromatic C-C=O |
| 119.23 | Aromatic CH |
| 37.24 | N-CH₃ |
| 26.76 | COCH₃ |
| 22.65 | NHCOCH₃ |
Mass Spectrometry (MS)
| Technique | m/z | Assignment |
| GC-MS | 177 | [M]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~1670 | C=O stretch (amide) |
| ~1600 | C=C stretch (aromatic) |
| ~1530 | N-H bend |
Experimental Protocols
Detailed methodologies are crucial for the replication of characterization experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This reverse-phase HPLC method is suitable for determining the purity and quantifying impurities of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation of impurities).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to a final concentration of 0.1 mg/mL.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The purity is calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Full scan.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the relationships between the compounds and the analytical workflow.
Caption: Relationship between Acetaminophen and its impurity.
Caption: Analytical workflow for reference standard characterization.
References
Safety Operating Guide
Personal protective equipment for handling N-(4-Acetylphenyl)acetamide
Essential Safety and Handling Guide for N-(4-Acetylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on established best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE) Requirements
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling powders.[1] |
| Hand Protection | Wear compatible chemical-resistant gloves to prevent skin contact.[1][2] |
| Eye Protection | Chemical safety goggles or appropriate protective eyeglasses as described by OSHA are required.[1][2] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin exposure.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed when not in use.[2][3]
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[4]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1][2]
Weighing and Preparation
-
Designated Area: Weighing of the compound should be performed in a designated area within the fume hood to contain any airborne particles.
-
Dispensing: Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
In-Use Procedures
-
Containment: Keep all containers with this compound sealed when not in use.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
-
Decontamination: Clean any spills immediately according to established laboratory procedures.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Chemical Waste: All solid waste contaminated with this compound and any unused material should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, appropriately labeled hazardous waste container.
Disposal Method
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with all applicable federal, state, and local regulations.[2] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Container Disposal
-
Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Disposal: After proper decontamination, containers can be disposed of according to institutional guidelines.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
